Technical Documentation Center

Benzyl-methyl-piperidin-3-yl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl-methyl-piperidin-3-yl-amine
  • CAS: 1110700-77-0

Core Science & Biosynthesis

Foundational

CAS number for 1-benzyl-N-methylpiperidin-3-amine.

An In-depth Technical Guide to 1-benzyl-N-methylpiperidin-3-amine and Its Derivatives: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate For Researchers, Scientists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-benzyl-N-methylpiperidin-3-amine and Its Derivatives: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine structural motif is a cornerstone in modern medicinal chemistry, valued for its three-dimensional structure and its ability to be finely tuned for both efficacy and desirable physicochemical properties in drug development.[1] This guide focuses on a specific and highly relevant derivative, 1-benzyl-N-methylpiperidin-3-amine, with a primary emphasis on the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine stereoisomer. This particular compound has garnered significant attention as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib, which are used in the treatment of autoimmune diseases.[2] We will explore the nuances of its chemical identity, delve into detailed synthetic methodologies, present robust analytical techniques for purity assessment, and discuss its pivotal role in the landscape of contemporary drug discovery.

Chemical Identity and CAS Numbers

A precise understanding of the chemical identity of 1-benzyl-N-methylpiperidin-3-amine is paramount, as its biological activity and utility are intrinsically linked to its stereochemistry. The nomenclature can refer to several distinct chemical entities, each with a unique CAS number. It is crucial for researchers to specify the exact stereoisomer and form (free base or salt) in their work to ensure reproducibility.

Compound NameCAS NumberForm
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine477600-70-7Free Base
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride1062580-52-2Dihydrochloride Salt
(S)-1-Benzylpiperidin-3-amine168466-85-1Free Base
(R)-1-Benzylpiperidin-3-amine168466-84-0Free Base
1-Benzylpiperidin-3-amine (racemic)60407-35-4Free Base

The dihydrochloride salt of these compounds is often utilized in pharmaceutical manufacturing due to its enhanced stability and solubility in aqueous media, which facilitates easier handling and formulation.[3]

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine: A Strategic Overview

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported in the literature, often starting from readily available pyridine derivatives. The following is a representative, multi-step synthesis that highlights key chemical transformations and the rationale behind them.

Synthetic Workflow Diagram

G A 3-Amino-4-methylpyridine B N-acylation A->B Protection of amino group C Quaternization with Benzyl Halide B->C Activation of pyridine ring D Partial Reduction C->D Formation of tetrahydropyridine E Hydrolysis D->E Generation of piperidinone F Reductive Amination E->F Introduction of methylamino group G Chiral Resolution F->G Separation of enantiomers H (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine G->H Final Product

Caption: Synthetic workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Detailed Experimental Protocol

The following protocol is a composite of methodologies described in the patent literature, designed to provide a clear and reproducible synthesis.[4][5]

Step 1: N-acylation of 3-Amino-4-methylpyridine

  • Rationale: The initial protection of the amino group of 3-amino-4-methylpyridine is crucial to prevent side reactions in subsequent steps.

  • Procedure:

    • To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., tetrahydrofuran), add a base such as potassium tert-butoxide.

    • Slowly add an acylating agent (e.g., dimethyl carbonate) and stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction to isolate the N-acylated product.

Step 2: Quaternization of the Pyridine Ring

  • Rationale: Quaternization of the pyridine nitrogen with a benzyl halide activates the ring for subsequent reduction.

  • Procedure:

    • Dissolve the N-acylated product from Step 1 in a solvent like toluene.

    • Add benzyl bromide and heat the mixture (e.g., to 80-85°C) until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction and decant the solvent to isolate the quaternized salt.

Step 3: Partial Reduction to Tetrahydropyridine

  • Rationale: A controlled reduction is necessary to form the tetrahydropyridine intermediate without over-reducing the ring. Sodium borohydride is a suitable reagent for this transformation.

  • Procedure:

    • Dissolve the quaternized salt in methanol and cool the solution to 0-5°C.

    • Slowly add a solution of sodium borohydride.

    • Stir the reaction for an extended period (10-12 hours) to ensure complete conversion.

    • Quench the reaction with water and extract the product.

Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one

  • Rationale: Acid-catalyzed hydrolysis removes the acyl protecting group and facilitates the formation of the key piperidinone intermediate.

  • Procedure:

    • Treat the product from Step 3 with an acid (e.g., hydrochloric acid) in a suitable solvent.

    • Heat the mixture to effect hydrolysis.

    • Neutralize the reaction and extract the resulting 1-benzyl-4-methylpiperidin-3-one.

Step 5: Reductive Amination

  • Rationale: This step introduces the methylamino group at the 3-position. A variety of reducing agents can be used, with sodium triacetoxyborohydride being a common choice for its mildness and selectivity.

  • Procedure:

    • Dissolve 1-benzyl-4-methylpiperidin-3-one and a source of methylamine (e.g., methanolic methylamine) in a suitable solvent.

    • Add a reducing agent such as sodium triacetoxyborohydride in portions.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction to isolate the racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine.

Step 6: Chiral Resolution

  • Rationale: The final and most critical step is the separation of the desired (3R,4R) enantiomer from the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

  • Procedure:

    • Dissolve the racemic amine in a suitable solvent (e.g., isopropanol).

    • Add a chiral acid, such as dibenzoyl-L-tartaric acid, to form diastereomeric salts.

    • The desired diastereomeric salt will selectively precipitate from the solution.

    • Isolate the precipitate by filtration and treat it with a base to liberate the free (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[6]

Analytical Methods for Purity Determination and Characterization

Ensuring the purity and confirming the structure of 1-benzyl-N-methylpiperidin-3-amine and its intermediates is critical for its use in pharmaceutical synthesis. A multi-faceted analytical approach is recommended.[7]

Analytical Workflow Diagram

G cluster_0 Purity & Impurity Profiling cluster_1 Structural Elucidation cluster_2 Enantiomeric Purity A Sample of 1-benzyl-N-methylpiperidin-3-amine B HPLC/UPLC A->B C GC-MS A->C D NMR Spectroscopy A->D E Chiral HPLC A->E

Sources

Exploratory

Engineering Efficacy: The Biological Activity and Optimization of Substituted Piperidine Scaffolds

Executive Summary: The Privileged Nature of the Piperidine Ring The piperidine heterocycle—a saturated six-membered ring containing a single nitrogen atom—is arguably the most ubiquitous and versatile building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Piperidine Ring

The piperidine heterocycle—a saturated six-membered ring containing a single nitrogen atom—is arguably the most ubiquitous and versatile building block in modern medicinal chemistry. Its prevalence in over twenty classes of FDA-approved pharmaceuticals is not coincidental; it is driven by the scaffold's highly favorable physicochemical properties, conformational flexibility, and capacity for diverse functionalization[1].

As a Senior Application Scientist, I approach the piperidine ring not just as a structural motif, but as a dynamic vector for target engagement. The biological activity of piperidine derivatives spans central nervous system (CNS) modulation, oncology, and antimicrobial applications[2]. However, the raw piperidine ring is rarely the final drug; it is the strategic substitution—such as the introduction of chiral centers, N-benzyl moieties, or conformational restrictions—that transforms a generic scaffold into a highly selective, potent therapeutic agent[3].

Target Modulation and Pharmacological Landscape

The biological activity of substituted piperidines is dictated by how their substituents interact with specific protein microenvironments.

Dual-Site Binding in Neurodegenerative Disease

In the pursuit of Alzheimer's disease (AD) therapeutics, substituted piperidines are frequently engineered as multitarget-directed ligands. A classic example is the development of N-benzyl piperidine derivatives targeting acetylcholinesterase (AChE) and histone deacetylase (HDAC)[4]. At physiological pH, the piperidine nitrogen is protonated, allowing it to form strong cation- π interactions with aromatic residues in the Catalytic Active Site (CAS) of AChE[5]. Simultaneously, the N-benzyl group extends down the enzymatic gorge to interact with the Peripheral Anionic Site (PAS)[5]. This dual-site binding is highly efficacious because it not only prevents the hydrolysis of acetylcholine but also blocks the PAS-induced aggregation of amyloid-beta ( β ) plaques[4].

Conformational Restriction in Oncology

In oncology, highly substituted piperidines are utilized to target kinase pathways, such as Akt. A major hurdle in developing basic piperidine-based kinase inhibitors is off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, which causes severe cardiotoxicity. By synthesizing 3,4,6-trisubstituted piperidine derivatives, researchers apply conformational restriction[6]. Locking the ring into a specific spatial arrangement minimizes the entropy penalty upon binding to Akt1 while sterically clashing with the hERG channel pore, thereby rescuing the compound's safety profile[6].

Quantitative Biological Activity

The table below synthesizes recent in vitro data, demonstrating how specific substitution patterns on the piperidine core yield highly potent half-maximal inhibitory concentrations (IC 50​ ) across diverse biological targets.

Compound / ScaffoldPrimary Target(s)IC 50​ ValueKey Pharmacological FeatureSource
Compound 86a (N-benzyl piperidine)AChE2.13 nMDual-site binding (PAS/CAS); ~38-fold selectivity for AChE over BuChE.[5]
Compound 30 (Coumarin-piperidine)AChE / BACE11.31 μ M / 1.22 μ MMultifunctional profile; excellent blood-brain barrier (BBB) permeability.[7]
Compound d5 (N-benzyl piperidine)HDAC / AChE0.17 μ M / 6.89 μ MDual enzyme inhibition; strong neuroprotective activity in PC-12 cells.[4]
Benzimidazole-piperidine hybrids AChE19.44 - 36.05 μ MModerate inhibition; serves as a tunable lead for anti-Alzheimer agents.[8]
Compound E22 (3,4,6-trisubstituted)Akt1 KinaseLow nM rangeOrally active; >90% tumor growth inhibition with low hERG blockage.[6]

Mechanisms of Action: Pathway Dynamics

To visualize the causality of structural design, the following diagram illustrates the logical flow of dual-site AChE inhibition by N-benzyl piperidine derivatives, leading to downstream neuroprotection.

Mechanism Pip Substituted Piperidine (N-Benzyl Derivative) PAS Peripheral Anionic Site (PAS) Pip->PAS Benzyl group pi-pi stacking CAS Catalytic Active Site (CAS) Pip->CAS Piperidine N-cation interaction AChE AChE Enzyme Inhibition PAS->AChE CAS->AChE ACh Elevated Acetylcholine AChE->ACh Prevents enzymatic hydrolysis Neuro Neuroprotection & Cognitive Improvement ACh->Neuro Cholinergic receptor activation

Dual-site AChE binding mechanism of N-benzyl piperidine derivatives.

Experimental Methodologies: Self-Validating Systems

A claim of biological activity is only as robust as the assay used to measure it. When evaluating the neuroprotective or anti-Alzheimer potential of piperidine derivatives, the modified Ellman’s assay is the gold standard for quantifying AChE inhibition[5]. Below is a detailed, self-validating protocol explaining the causality behind each procedural step.

Protocol: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Principle: This colorimetric assay relies on the synthetic substrate acetylthiocholine iodide (ATCI). AChE cleaves ATCI to yield thiocholine. The chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with the sulfhydryl group of thiocholine to produce the 5-thio-2-nitrobenzoate anion. This anion absorbs strongly at 412 nm, allowing precise spectrophotometric quantification of enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust to pH 8.0.

    • Causality: A slightly alkaline pH is strictly required to maintain the conformational stability of AChE and to ensure the optimal ionization state of DTNB for rapid nucleophilic attack by thiocholine.

  • Enzyme-Inhibitor Pre-Incubation: In a 96-well microplate, combine 140 μ L of the phosphate buffer, 20 μ L of the synthesized piperidine derivative (serially diluted in DMSO), and 20 μ L of AChE solution (0.22 U/mL). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the piperidine analog to establish equilibrium binding with the enzyme's CAS and PAS before the substrate is introduced, ensuring accurate measurement of competitive or mixed-type inhibition kinetics.

  • Chromogen Addition: Add 10 μ L of DTNB (3 mM) to all wells.

  • Reaction Initiation: Add 10 μ L of ATCI (15 mM) to initiate enzymatic cleavage.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 1 minute for 10 minutes.

    • Causality: Continuous kinetic reading establishes the initial velocity ( V0​ ) of the reaction, which is far more accurate than a single-endpoint measurement that might be skewed by substrate depletion.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO without inhibitor). Utilize non-linear regression analysis to plot log(inhibitor concentration) versus normalized response to derive the IC 50​ .

Workflow Step1 1. Buffer & Reagent Prep (pH 8.0 Phosphate Buffer) Step2 2. Enzyme-Inhibitor Incubation (Piperidine + AChE, 15 min) Step1->Step2 Establishes optimal pH Step3 3. Add DTNB & ATCI (Chromogen & Substrate) Step2->Step3 Allows equilibrium binding Step4 4. Thiocholine Generation (TNB Anion Formation) Step3->Step4 Enzymatic cleavage initiates Step5 5. Kinetic Absorbance (Read at 412 nm) Step4->Step5 Yellow color development Step6 6. IC50 Calculation (Non-linear Regression) Step5->Step6 Data extraction

Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Structural Optimization: The Role of Chirality

The transition from a raw piperidine hit to a viable clinical candidate requires meticulous structural tuning. One of the most effective strategies is the introduction of 3[3].

While synthesizing chiral piperidines increases the complexity of the chemical cascade, the resulting spatial arrangement dramatically enhances target selectivity[3]. For example, specific stereoisomers can perfectly complement the chiral environment of a receptor's binding pocket, thereby increasing potency while simultaneously reducing off-target toxicities[3]. Furthermore, the lipophilicity of the piperidine ring can be fine-tuned by adding polar substituents, which improves aqueous solubility and blood-brain barrier (BBB) permeability—an absolute requirement for neuroprotective agents[7].

Conclusion

The piperidine scaffold remains a cornerstone of drug discovery[9]. By understanding the causality behind substitution patterns—whether utilizing N-benzyl groups for dual-site AChE inhibition or applying conformational restriction to bypass hERG toxicity—researchers can systematically engineer derivatives with profound biological activity and high clinical translation potential.

Sources

Foundational

The N-Benzylpiperidine Scaffold: A Privileged Motif in Neuropharmacology and Multi-Target Drug Design

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the N-benzylpiperidine (N-BP) moiety has emerged as a highly versatile and privileged pharmacophore. Originally popularized by the FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the N-benzylpiperidine (N-BP) moiety has emerged as a highly versatile and privileged pharmacophore. Originally popularized by the FDA-approved Alzheimer’s disease (AD) therapeutic donepezil, the N-BP scaffold is characterized by its structural flexibility, optimal lipophilicity for blood-brain barrier (BBB) penetration, and a protonatable nitrogen atom that facilitates critical cation-π interactions within target protein cavities.

As single-target therapies repeatedly fail to alter the trajectory of complex neurodegenerative disorders, modern drug development has pivoted toward Multi-Target-Directed Ligands (MTDLs) . This technical guide explores the primary pharmacological targets of N-BP derivatives—Cholinesterases, Monoamine Oxidases, and Sigma-1 Receptors—and provides the foundational causality behind the experimental protocols used to validate these interactions.

Primary Pharmacological Targets

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The most well-characterized target for N-BP derivatives is Acetylcholinesterase. At physiological pH, the nitrogen atom of the piperidine ring is protonated. This allows the N-BP moiety to anchor deeply within the AChE enzyme gorge. Specifically, the protonated nitrogen forms strong cation-π interactions with aromatic residues (e.g., Trp86) in the Catalytic Active Site (CAS), while the benzyl group extends toward the Peripheral Anionic Site (PAS), effectively blocking the entry of endogenous acetylcholine 1[1].

Experimental Protocol: Self-Validating Cholinesterase Inhibition Assay (Modified Ellman’s Method)

To quantify AChE/BuChE inhibition, we utilize a modified Ellman’s colorimetric assay.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the N-BP test compound in DMSO (final assay concentration <1% to prevent solvent-induced enzyme denaturation).

  • Step 2: Enzyme Incubation. Incubate human recombinant AChE (0.03 U/mL) with the test compound for 10 minutes at 37°C. Causality: Pre-incubation is critical to allow reversible inhibitors to reach binding equilibrium before the substrate is introduced.

  • Step 3: Reaction Initiation. Add acetylthiocholine iodide (ATCI, 0.5 mM) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Step 4: Kinetic Readout. Monitor absorbance continuously at 412 nm for 5 minutes.

  • System Validation: This protocol is self-validating. We use ATCI instead of natural acetylcholine because its hydrolysis yields thiocholine. The free sulfhydryl group of thiocholine reacts instantly with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. The linear increase in absorbance at 412 nm is directly proportional to enzyme velocity, providing an internal kinetic control against false positives caused by compound aggregation.

ACHE_Inhibition A Acetylcholine (ACh) B AChE Enzyme (CAS & PAS) A->B Hydrolysis C Choline + Acetate B->C Normal Pathway D N-Benzylpiperidine (Donepezil) E Cation-π Interaction (Gorge Blockade) D->E Binding E->B Inhibits

Fig 1. N-benzylpiperidine-mediated AChE inhibition pathway.

Monoamine Oxidase B (MAO-B)

Oxidative stress and neuroinflammation are hallmarks of neurodegeneration. MAO-B catalyzes the oxidative deamination of monoamines, generating neurotoxic hydrogen peroxide ( H2​O2​ ). By hybridizing the N-BP scaffold with coumarin or chromone moieties, researchers have developed potent dual AChE/MAO-B inhibitors. The N-BP motif acts as a spatial anchor, allowing the coumarin fragment to precisely occupy the bipartite substrate cavity of MAO-B 2[2].

Experimental Protocol: MAO-B Fluorometric Inhibition Assay
  • Step 1: Reaction Setup. Mix recombinant human MAO-B (5 μg/mL) with the N-BP hybrid compound in 0.05 M sodium phosphate buffer (pH 7.4).

  • Step 2: Substrate Addition. Add tyramine (1 mM), Amplex Red reagent (50 μM), and horseradish peroxidase (HRP, 1 U/mL).

  • Step 3: Incubation & Readout. Incubate in the dark at 37°C for 30 minutes. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • System Validation: This coupled-enzyme assay is highly robust. MAO-B deaminates tyramine, producing stoichiometric amounts of H2​O2​ . HRP utilizes this H2​O2​ to oxidize non-fluorescent Amplex Red into highly fluorescent resorufin. The use of fluorescence over UV-absorbance eliminates background noise from the test compounds, ensuring the signal is exclusively dependent on MAO-B catalytic activity.

MTDL_Workflow NBP N-benzylpiperidine (AChE Anchor) Linker Alkyl/Amide Linker (Spatial Tuning) NBP->Linker Hybrid MTDL Hybrid Candidate Linker->Hybrid Synthesis MAO Coumarin/Chromone (MAO-B Targeting) MAO->Linker Eval In Vitro Validation (Ellman's & Amplex Red) Hybrid->Eval Screening

Fig 2. Multi-Target-Directed Ligand (MTDL) rational design workflow.

Sigma-1 Receptors ( σ1​ R)

Beyond enzyme inhibition, N-BP derivatives exhibit nanomolar affinity for Sigma-1 receptors. σ1​ R modulation promotes neuroprotection, regulates calcium signaling, and mitigates endoplasmic reticulum stress. Specific derivatives, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, have been synthesized as highly selective σ1​ R ligands, serving as potential radiotracers for PET and SPECT imaging of tumors and neurodegenerative states3[3].

Experimental Protocol: Radioligand Binding Assay for σ1​ Receptors
  • Step 1: Membrane Preparation. Isolate guinea pig brain membranes (rich in σ1​ R) via differential centrifugation.

  • Step 2: Radioligand Incubation. Incubate 250 μg of membrane protein with the test compound and 3 nM -pentazocine in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C.

  • Step 3: Filtration. Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer.

  • Step 4: Scintillation Counting. Quantify bound radioactivity using a liquid scintillation counter.

  • System Validation: The choice of -pentazocine is the linchpin of this assay's validity. Unlike non-selective ligands, (+)-pentazocine has an extreme stereoselective affinity for σ1​ over σ2​ receptors. This guarantees that the displacement curve generated by the N-BP derivative reflects pure σ1​ R affinity without confounding off-target noise.

Quantitative Data Summary

The structural modification of the N-BP scaffold dictates its selectivity and potency across various pharmacological targets. The table below summarizes key quantitative data derived from recent literature:

Compound / DerivativeStructural ModificationPrimary Target(s)Potency ( IC50​ / Ki​ )
Donepezil (Reference)Indanone-linked N-BPAChE IC50​ = 5 – 10 nM
Pyridonepezil 22 2-aminopyridine hybridAChE / BuChE IC50​ = 9.4 nM (AChE)
Compound 18 7-substituted coumarin hybridAChE / MAO-B IC50​ = 0.454 μM (AChE) IC50​ = 13.4 μM (MAO-B)
Compound 44 Diarylthiazole hybridAChE / BuChE IC50​ = 0.30 μM (AChE)
Compound 1 Phenylacetamide derivative σ1​ Receptor Ki​ = 3.90 nM ( σ1​ R)

(Data aggregated from authoritative medicinal chemistry evaluations of donepezil-like hybrids[3][4][5]).

Conclusion

The N-benzylpiperidine derivative family represents a masterclass in pharmacophore utility. By maintaining the core N-BP structure to secure BBB penetration and AChE/ σ1​ R anchoring, while modularly swapping the peripheral functional groups (e.g., coumarins, thiazoles, acetamides), drug development professionals can engineer highly tuned Multi-Target-Directed Ligands. As we move toward the next generation of CNS therapeutics, rigorous, self-validating biochemical assays will remain essential to deciphering the complex polypharmacology of these molecules.

References

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment - MDPI (Molecules). 1

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC (National Institutes of Health). 4

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - ACS Omega. 2

  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1​ Receptor Ligands - Journal of Medicinal Chemistry (ACS). 3

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - Journal of Medicinal Chemistry (ACS). 5

  • Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity - SciELO (Brazilian Journal of Pharmaceutical Sciences). 6

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Piperidine Derivatives in Targeted Therapeutics

Executive Summary & Pharmacological Rationale The piperidine ring—a six-membered, sp3-hybridized nitrogenous heterocycle—is one of the most privileged scaffolds in modern medicinal chemistry[1]. Unlike planar aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The piperidine ring—a six-membered, sp3-hybridized nitrogenous heterocycle—is one of the most privileged scaffolds in modern medicinal chemistry[1]. Unlike planar aromatic rings (e.g., pyridine), piperidine's sp3 hybridization grants it significant 3D conformational flexibility, predominantly existing in a stable chair conformation. This three-dimensionality allows for highly specific spatial orientations of substituents (equatorial vs. axial), which is critical for precise lock-and-key interactions within complex enzyme pockets[2].

Furthermore, the secondary or tertiary amine in the piperidine core typically possesses a pKa of ~10.0 to 11.0. At physiological pH (7.4), this nitrogen is heavily protonated. The resulting positive charge is the primary driver for electrostatic and cation- π interactions with aromatic amino acid residues (such as Tryptophan or Tyrosine) in target active sites[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the Structure-Activity Relationship (SAR) of piperidine derivatives across two primary therapeutic domains: Acetylcholinesterase (AChE) inhibition (neurodegeneration) and Monoamine Oxidase (MAO) inhibition (depression and neuroprotection). We will also detail the self-validating experimental workflows required to synthesize and assay these compounds.

SAR Case Study: Acetylcholinesterase (AChE) Inhibitors

The rational design of AChE inhibitors, such as donepezil analogs, relies heavily on exploiting the unique topography of the AChE enzyme. The enzyme features a deep, narrow 20 Å gorge with two distinct binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[3].

Mechanistic SAR Insights
  • The Piperidine Nitrogen (CAS Binding): The basic nitrogen of the piperidine ring must be protonated to form a crucial cation- π interaction with the indole ring of Trp86 located in the CAS[3]. Removing the basicity of this nitrogen (e.g., by converting it to an amide) completely abolishes AChE inhibitory activity[4].

  • The Alkyl Linker: The distance between the CAS and PAS is approximately 14-15 Å. SAR studies demonstrate that an alkyl linker of 2 to 5 carbons is optimal to span this gorge[5]. Linkers shorter than 2 carbons fail to reach the PAS, while linkers longer than 5 carbons introduce excessive entropic penalties due to high rotational freedom.

  • The Terminal Aryl/Benzyl Group (PAS Binding): A bulky, aromatic group (such as a benzyl or phenoxyethyl moiety) is required at the end of the linker to engage in π−π stacking with Trp286 at the PAS[3]. Substituting the benzyl group with a phenoxyethyl moiety has been shown to shift the binding kinetics, creating mixed-type inhibitors with higher selectivity for AChE over Butyrylcholinesterase (BuChE)[3].

Quantitative SAR Data for AChE Inhibition

The following table summarizes the causal relationship between structural modifications of the 1-benzylpiperidine core and their resulting IC 50​ values.

Compound ModificationLinker LengthPAS-Binding MoietyAChE IC 50​ (nM)BuChE IC 50​ (nM)Selectivity (AChE/BuChE)
1 (Donepezil) 2 CarbonsBenzyl5.7>5000>870
2 (Amide variant) 2 CarbonsBenzyl>10,000>10,000None
3 (Extended Linker) 6 CarbonsBenzyl452.012502.7
4 (Phenoxyethyl) 2 CarbonsPhenoxyethyl0.571,300142,600
5 (Phthalimido) 2 CarbonsPhthalimide1.241,64034,700

(Data synthesized from established SAR trends of 1-benzyl-4-(2-phthalimidoethyl)piperidine and phenoxyethyl derivatives[4],[3])

G N1 Aryl/Benzyl Group (PAS Binding) N2 Alkyl Linker (Spans Active Gorge) N1->N2 Optimal: 2-5 Carbons N4 AChE Enzyme Pocket N1->N4 Pi-Pi Stacking (Trp286) N3 Piperidine Nitrogen (CAS Binding) N2->N3 Covalent Link N3->N4 Cation-Pi (Trp86)

Pharmacophore model of piperidine-based dual-site AChE inhibitors.

SAR Case Study: Monoamine Oxidase (MAO) Inhibitors

Piperidine derivatives, particularly those inspired by the natural product piperine, are potent inhibitors of Monoamine Oxidase (MAO)[5]. The therapeutic goal here is often to achieve selectivity: MAO-A inhibitors are utilized for depressive disorders, while MAO-B inhibitors are targeted for Parkinson's and Alzheimer's diseases.

Mechanistic SAR Insights
  • C3/C4 Substitution Dynamics: The introduction of substituents at the 3rd or 4th position of the piperidine ring dictates the isoenzyme selectivity. Substituting the piperidine ring with an electron-withdrawing group (e.g., halogens) at the C3 or C4 position typically produces a nonselective MAO inhibitor[5].

  • Electron-Donating Groups: Conversely, incorporating electron-donating groups (such as methoxy or methyl groups) at the C3 or C4 position sterically and electronically favors the narrower active site cavity of MAO-B. For instance, a 4-methyl piperidine substituent yields exceptionally high MAO-B inhibition[5].

  • Para- vs Meta-Substitution: SAR studies reveal that para-substitution (C4) of the piperidine ring is vastly preferable to meta-substitution (C3) for maximizing the overall inhibitory effect, particularly when hydroxyl functions are added[5].

Quantitative SAR Data for MAO Inhibition
Piperidine SubstitutionElectronic NatureMAO-A IC 50​ ( μ M)MAO-B IC 50​ ( μ M)Selectivity Index (B/A)
Unsubstituted Neutral1.242.150.57 (Non-selective)
4-Fluoro Electron-Withdrawing0.850.920.92 (Non-selective)
3-Methyl Electron-Donating4.500.4510.0 (MAO-B Selective)
4-Methyl Electron-Donating>10.00.08>125 (MAO-B Selective)
4-Hydroxy Electron-Donating0.0140.0150.93 (Highly Potent)

(Data derived from SAR of piperidine derivatives as hMAO inhibitors[5])

Experimental Protocols & Methodologies

To ensure scientific integrity, the biological activity of these synthesized derivatives must be validated through rigorous, self-validating assay systems. Below are the standard operating procedures for both the chemical synthesis of the core scaffold and its subsequent biological evaluation.

Chemical Synthesis: Reductive Amination of Piperidines

To build the N-alkyl piperidine scaffold (the core of most AChE inhibitors), reductive amination is the preferred method due to its high chemoselectivity and mild conditions.

Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) rather than Sodium borohydride (NaBH 4​ ). NaBH(OAc) 3​ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde, preventing the formation of unwanted primary alcohols.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 equivalent of the substituted piperidine (e.g., 4-benzylpiperidine) and 1.1 equivalents of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under an inert argon atmosphere.

  • Catalysis: Add 1.0 equivalent of glacial acetic acid to catalyze the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc) 3​ . The mild nature of this reagent ensures that the reaction remains at room temperature without exothermic degradation.

  • Completion & Quenching: Stir for 12 hours. Monitor via TLC (Dichloromethane/Methanol 9:1). Once the starting amine is consumed, quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid and destroy excess hydride.

  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to yield the pure N-alkyl piperidine derivative.

Biological Validation: Modified Ellman’s Assay for AChE Inhibition

The Ellman's assay is the gold standard for quantifying cholinesterase activity. It is a continuous, spectrophotometric assay.

Rationale: The assay utilizes acetylthiocholine (ATCh) as a synthetic substrate instead of acetylcholine. When AChE cleaves ATCh, it produces thiocholine. The free sulfhydryl group of thiocholine immediately reacts with the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. The rate of color formation is directly proportional to enzyme activity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Crucial step: pH must be strictly maintained at 8.0, as DTNB is unstable and AChE activity drops sharply outside this physiological window.

  • Reagent Setup: Prepare 0.01 M DTNB in the phosphate buffer (containing 0.15% w/v sodium bicarbonate for solubility) and 0.075 M acetylthiocholine iodide in ultra-pure water.

  • Inhibitor Dilution: Dissolve the synthesized piperidine derivatives in DMSO, then perform serial dilutions in the phosphate buffer (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of the inhibitor solution, 20 μ L of DTNB, and 20 μ L of AChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: This pre-incubation is mandatory to allow the inhibitor and enzyme to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 μ L of acetylthiocholine iodide to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V 0​ ) from the linear portion of the absorbance vs. time curve. Determine the IC 50​ using non-linear regression analysis (GraphPad Prism) by plotting log[Inhibitor] vs. normalized response.

G S1 1. Scaffold Design (Piperidine Core) S2 2. Chemical Synthesis (Reductive Amination) S1->S2 S3 3. In Vitro Screening (Ellman's Assay) S2->S3 S4 4. SAR Analysis (IC50 & Selectivity) S3->S4 S4->S1 Iterative Refinement S5 5. Lead Optimization S4->S5

Workflow diagram illustrating the iterative SAR screening and validation process.

Conclusion

The piperidine ring remains an indispensable tool in the medicinal chemist's arsenal. By understanding the spatial constraints of the target enzyme and manipulating the electronic and steric properties of the piperidine substituents—whether optimizing linker lengths for AChE gorge spanning or tuning C4 electronics for MAO-B selectivity—researchers can rationally design highly potent and selective therapeutics. The integration of robust synthetic methodologies and kinetic assays ensures that these SAR hypotheses translate reliably into actionable pharmacological data.

Sources

Foundational

In-Depth Technical Guide: Hazards, Toxicity, and Handling Protocols for 1-Benzyl-N-methylpiperidin-3-amine

Executive Summary 1-Benzyl-N-methylpiperidin-3-amine (CAS: 60717-45-5) is a highly versatile, bifunctional building block extensively utilized in the synthesis of spirocyclic compounds and heterocyclic pharmaceuticals [4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-N-methylpiperidin-3-amine (CAS: 60717-45-5) is a highly versatile, bifunctional building block extensively utilized in the synthesis of spirocyclic compounds and heterocyclic pharmaceuticals [4]. While its structural features make it invaluable for drug development, they also impart significant physicochemical hazards. This whitepaper provides an authoritative analysis of the compound’s toxicological profile, the mechanistic causality behind its hazards, and field-proven, self-validating handling protocols designed to ensure laboratory safety and experimental integrity.

Physicochemical Profiling & Structural Implications

To understand the handling requirements of 1-Benzyl-N-methylpiperidin-3-amine, one must first analyze its molecular architecture. The compound features a piperidine core protected by a lipophilic benzyl group, alongside a secondary exocyclic methylamine.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 1-Benzyl-N-methylpiperidin-3-amine
CAS Registry Number 60717-45-5
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Predicted XlogP ~1.9 (High lipophilicity) [3]
Physical State Viscous liquid to low-melting solid

Causality in Behavior: The benzyl group significantly enhances the lipophilicity of the molecule, allowing it to readily partition into organic solvents and lipid bilayers. Concurrently, the two nitrogen centers act as Lewis bases. At physiological pH, the compound exists in a dynamic equilibrium between its protonated (salt) and unprotonated (free base) forms. The unprotonated fraction is highly membrane-permeable, which directly dictates its toxicological behavior [3].

Mechanistic Toxicology & GHS Hazard Classification

The toxicity of 1-Benzyl-N-methylpiperidin-3-amine is fundamentally tied to its basicity and its ability to disrupt cellular environments.

Table 2: Primary GHS Hazard Classifications [1, 2]

Hazard CodeHazard StatementMechanistic Trigger
H302 Harmful if swallowedSystemic absorption via gastrointestinal mucosa; amine-induced stress.
H315 Causes skin irritationLipid bilayer disruption and localized pH elevation (alkalinity).
H319 Causes serious eye irritationCorneal epithelium protein denaturation and lipid saponification.
H335 May cause respiratory irritationVolatilization of the free base interacting with respiratory mucosa.

Mechanistic Insight: Why do piperidine derivatives cause severe irritation? When the free base contacts the moisture of the skin or eyes, it undergoes a localized, exothermic protonation reaction. This strips protons from the surrounding aqueous environment, drastically raising the local pH. This localized alkalinity causes the saponification of membrane lipids and the denaturation of cellular proteins. Furthermore, its lipophilic nature allows the unprotonated amine to penetrate the stratum corneum or corneal epithelium. Once inside the cell, it accumulates in acidic organelles (such as lysosomes) via ion trapping, causing osmotic swelling, membrane lysis, and cellular necrosis [2].

ToxicityMechanism A 1-Benzyl-N-methylpiperidin-3-amine (Lipophilic Free Base) B Contact with Mucosa/Skin (Aqueous Environment) A->B Exposure C Proton Abstraction (Local pH Elevation) B->C Hydrolysis D Membrane Penetration (Unprotonated Fraction) B->D Diffusion E Lipid Saponification & Protein Denaturation C->E Alkalinity F Lysosomal Ion Trapping (Intracellular Accumulation) D->F pH Gradient G Tissue Irritation / Necrosis (H315, H319) E->G Cell Damage F->G Osmotic Stress

Mechanism of cellular toxicity and tissue irritation driven by amine lipophilicity.

Laboratory Safety & Experimental Handling Protocols

Because of its irritant properties and potential for respiratory sensitization, handling 1-Benzyl-N-methylpiperidin-3-amine requires a self-validating safety protocol. The following methodology ensures that every action inherently mitigates the subsequent risk.

Step-by-Step Methodology for Safe Handling and Solution Preparation
  • Pre-Task Risk Assessment & PPE: Don standard personal protective equipment (PPE). This includes chemical-resistant nitrile gloves (double-gloving is recommended for prolonged handling to prevent permeation), tightly sealed safety goggles (to prevent aerosol ingress, mitigating H319), and a flame-retardant lab coat.

  • Engineering Controls: All weighing, transfer, and dissolution operations must be conducted within a certified Class II fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of any volatilized free base (mitigating H335).

  • Handling and Weighing: Use an anti-static spatula to transfer the compound. If the compound is in its free base form (often a viscous liquid), use positive displacement pipettes to ensure volumetric accuracy despite the liquid's viscosity.

  • Dissolution Protocol: When preparing stock solutions, dissolve the compound in an appropriate aprotic solvent (e.g., dichloromethane or anhydrous THF) before introducing any aqueous reagents. Causality: Adding water directly to the concentrated free base can cause an uncontrolled exothermic neutralization reaction.

  • Self-Validating Spill Response: In the event of a spill, do not use water immediately, as this spreads the basic compound and exacerbates the hazard.

    • Step 5a: Neutralize the spill with a dilute, weak acid (e.g., 5% acetic acid or citric acid solution). Causality: A weak acid gently converts the volatile free base into a water-soluble, non-volatile salt without triggering a violent exotherm.

    • Step 5b: Absorb the neutralized liquid with an inert absorbent (e.g., vermiculite).

    • Step 5c: Dispose of the material in a labeled hazardous waste container and wash the area with copious amounts of water.

HandlingProtocol Start Initiate Handling Protocol PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm Face Velocity) PPE->Hood Weigh Weighing / Transfer (Positive Displacement) Hood->Weigh Dissolve Dissolution (Controlled Exothermic Neutralization) Weigh->Dissolve Spill Spill Detected? Dissolve->Spill Neutralize Neutralize with Weak Acid (e.g., 5% Acetic Acid) Spill->Neutralize Yes Proceed Proceed to Synthetic Workflow Spill->Proceed No Absorb Absorb & Dispose (Inert Absorbent) Neutralize->Absorb

Self-validating experimental workflow for safe handling and spill response.

Applications in Drug Development & Synthesis

Despite its hazards, 1-Benzyl-N-methylpiperidin-3-amine is indispensable in medicinal chemistry. The benzyl group acts as a robust protecting group for the primary piperidine nitrogen, allowing researchers to perform highly selective functionalization at the secondary amine at the 3-position. It is extensively utilized in the synthesis of spirocyclic compounds—architectures highly valued in modern drug discovery for their conformational rigidity and their ability to interact selectively with complex biological targets, such as G-protein-coupled receptors (GPCRs) and kinase inhibitors [4]. Once the desired molecular framework is constructed, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenation, revealing the active pharmacophore.

References

  • PubChemLite (Université du Luxembourg). "1-benzyl-n-methylpiperidin-3-amine (C13H20N2)". Available at: [Link]

Exploratory

Physicochemical Profiling of Benzyl-methyl-piperidin-3-yl-amine Dihydrochloride: A Preformulation Whitepaper

As a Senior Application Scientist in pharmaceutical preformulation, understanding the fundamental physical organic chemistry of an Active Pharmaceutical Ingredient (API) or its critical intermediates is paramount. Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical preformulation, understanding the fundamental physical organic chemistry of an Active Pharmaceutical Ingredient (API) or its critical intermediates is paramount. Benzyl-methyl-piperidin-3-yl-amine dihydrochloride (CAS: 1220037-82-0)[1] is a highly versatile secondary/tertiary diamine building block, frequently utilized in the synthesis of complex arylalkylamine compounds, including potent Calcium Sensing Receptor (CaSR) agonists[2].

This whitepaper provides an in-depth technical analysis of the solubility and stability dynamics of this compound. By moving beyond empirical observation into mechanistic causality, we establish a robust, self-validating framework for its handling, formulation, and storage.

Structural Causality & Physicochemical Profiling

The molecule, N-benzyl-N-methylpiperidin-3-amine, contains two distinct basic centers: a secondary amine embedded within the piperidine ring and an exocyclic tertiary amine.

In its isolated form, the compound is formulated as a dihydrochloride salt . This structural choice is not arbitrary; it is a calculated physicochemical intervention. Free base amines of this molecular weight are typically lipophilic oils or low-melting waxes, making them prone to oxidation and difficult to process. By protonating both nitrogen atoms with hydrochloric acid, the lattice energy is significantly increased, yielding a highly crystalline, high-melting solid. This salt formation dictates both its exceptional aqueous solubility at low pH and its robust solid-state stability[3].

Solubility Dynamics & Charge State

The solubility of Benzyl-methyl-piperidin-3-yl-amine dihydrochloride is fundamentally governed by the Henderson-Hasselbalch relationship and the pH of the dissolution medium. Because it is a diprotic salt, its dissolution behavior is highly dynamic.

The Mechanism of pH-Dependent Solubility

At a low pH (pH < 5), both nitrogen atoms are fully protonated, creating a highly polar dicationic species. This results in a thermodynamic aqueous solubility exceeding 100 mg/mL. As the environmental pH increases, the molecule undergoes sequential deprotonation. The exocyclic tertiary amine (estimated pKa1​≈8.5 ) deprotonates first, followed by the piperidine nitrogen (estimated pKa2​≈10.0 ). Transitioning to the neutral free base drastically increases the compound's lipophilicity (LogD), leading to rapid aqueous precipitation and preferential partitioning into hydrophobic phases[4].

SolubilityProfile A Low pH (< 5) Fully Protonated (Dication) B Mid pH (6 - 8) Monoprotonated (Monocation) A->B Increasing pH D Maximal Aqueous Solubility (>100 mg/mL) A->D High Polarity C High pH (> 9) Free Base (Neutral) B->C Increasing pH E Moderate Solubility Lipophilicity Increases B->E Partial Deprotonation F Precipitation / Organic Partitioning (<1 mg/mL in Water) C->F Hydrophobic Phase

Figure 1: pH-dependent protonation states and corresponding aqueous solubility dynamics.
Quantitative Solubility Profile
Solvent / MediumpHEstimated Solubility (mg/mL)Dominant Thermodynamic State
Water (Purified)~4.5 (unbuffered)> 100Dicationic ( 2H+ )
0.1 N HCl1.2> 100Dicationic ( 2H+ )
Phosphate Buffer7.410 - 50Monocationic ( 1H+ )
Borate Buffer10.0< 1.0Free Base (Neutral)
EthanolN/A5 - 15Solvated Salt
HexaneN/A< 0.1Insoluble
Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the intrinsic solubility ( S0​ ), a kinetic dissolution approach is insufficient. We must employ a self-validating thermodynamic shake-flask methodology[4].

  • Equilibration: Add excess API solid to 5.0 mL of target buffer in a sealed scintillation vial. Agitate at 300 RPM at exactly 25.0°C for 48 hours. Causality: 48 hours ensures the system has transitioned from kinetic dissolution to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a validated 5-point calibration curve.

  • Self-Validation Checkpoint (Critical): Measure the pH of the supernatant after equilibration. Why? The dissolution of a dihydrochloride salt releases protons into the medium. If the terminal pH shifts by >0.1 units from the initial buffer pH, the buffer capacity has been breached. The resulting solubility value reflects the new pH, not the target pH, rendering the data invalid. If this occurs, the experiment must be repeated using a higher molarity buffer.

Stability Matrix & Degradation Pathways

The stability profile of Benzyl-methyl-piperidin-3-yl-amine dihydrochloride is dictated by the presence of specific functional groups and the absence of others. Because the molecule lacks esters, amides, or lactams, it is virtually immune to hydrolytic cleavage. However, the benzylic carbon and the tertiary amine are electron-rich centers susceptible to oxidative and photolytic stress.

Mechanistic Degradation Analysis
  • Hydrolytic Stability: Highly stable. The carbon-nitrogen bonds in the piperidine ring and the benzylic position require extreme energy to cleave via hydrolysis.

  • Oxidative Vulnerability: The tertiary amine is prone to N-oxide formation. Furthermore, the benzylic position can undergo radical-mediated oxidation, leading to debenzylation (cleavage of the benzyl group to yield benzaldehyde and the secondary amine).

  • Solid-State Thermal Stability: Excellent. The ionic bonds of the dihydrochloride lattice protect the molecule from thermal degradation up to its melting point. However, the salt is hygroscopic; excessive humidity can lead to moisture sorption and deliquescence[5].

StabilityWorkflow API API: Benzyl-methyl-piperidin-3-yl-amine 2HCl Solid Solid-State Stability API->Solid Solution Solution-State Stability API->Solution Thermal Thermal (40°C/75% RH) ICH Q1A Solid->Thermal Photo Photolytic (1.2M lux-hr) ICH Q1B Solid->Photo Solution->Photo Hydro Hydrolytic (pH 1.2, 4.5, 7.4) Solution->Hydro Oxidative Oxidative (0.3% H2O2) Solution->Oxidative HPLC HPLC-UV/MS Analysis Mass Balance & Impurity Profiling Thermal->HPLC Photo->HPLC Hydro->HPLC Oxidative->HPLC

Figure 2: Self-validating forced degradation workflow aligned with ICH Q1A(R2) guidelines.
Forced Degradation Profile (ICH Aligned)
Stress ConditionEnvironmentDurationPrimary Degradation PathwayExpected Degradation
Thermal (Solid)40°C / 75% RH6 MonthsNone (Stable crystal lattice)< 0.5%
Hydrolytic (Acid)0.1 N HCl, 60°C7 DaysNone (No hydrolyzable groups)< 0.5%
Hydrolytic (Base)0.1 N NaOH, 60°C7 DaysNone (Free base precipitation)< 0.5%
Oxidative0.3% H2​O2​ , 25°C24 HoursN-oxidation, Debenzylation10 - 15%
Photolytic (Solid)1.2M lux-hr UV/Vis1 CycleRadical-induced debenzylation2 - 5%
Self-Validating Protocol: Forced Degradation & Mass Balance

To establish a stability-indicating analytical method in accordance with [6], we must intentionally degrade the molecule to identify its weak points without obliterating the core structure.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 Water:Acetonitrile diluent.

  • Stress Application:

    • Oxidative: Add H2​O2​ to a final concentration of 0.3% (v/v).

    • Hydrolytic: Adjust aliquots to pH 1.2 (using HCl) and pH 10.0 (using NaOH).

  • Incubation: Store samples at 60°C (hydrolytic) and 25°C (oxidative) in the dark.

  • Neutralization & Analysis: After 24 hours, neutralize the pH of the hydrolytic samples. Quench the oxidative samples with sodium bisulfite. Analyze via LC-MS/UV.

  • Self-Validation Checkpoint (Critical): Calculate the Mass Balance . The sum of the remaining API peak area and the newly formed degradant peak areas must equal 100% (± 2%) of the initial un-stressed API peak area.

    • Why use 0.3% H2​O2​ instead of the standard 3.0%? The benzylic amine is highly reactive. Using 3.0% H2​O2​ causes secondary degradation (the degradants themselves degrade into volatile, non-UV absorbing fragments), which destroys mass balance. By tuning the stressor to achieve exactly 5-20% degradation, we ensure only primary degradants are formed, validating the stability-indicating power of the chromatographic method.

Conclusion

Benzyl-methyl-piperidin-3-yl-amine dihydrochloride is a robust, highly water-soluble intermediate. Its physicochemical behavior is strictly dictated by the protonation state of its two basic nitrogens. While it exhibits exceptional thermal and hydrolytic stability, formulators and synthetic chemists must protect it from strong oxidizing agents and high-intensity UV light to prevent debenzylation. By employing the self-validating protocols outlined above, researchers can ensure absolute data integrity during the preformulation and analytical development phases.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Scalable and Stereoselective Synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a critical chiral intermediate for the preparation of Janus kinase (JAK) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a critical chiral intermediate for the preparation of Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2][3] The described synthetic strategy is designed for scalability, operational simplicity, and safety, avoiding the use of pyrophoric reagents or complex chromatographic purifications for the main sequence.[1][3] The methodology commences with the commercially available 3-Amino-4-methylpyridine and proceeds through a six-step sequence involving N-acylation, quaternization, partial reduction, hydrolysis, reductive amination, and concludes with a highly efficient chiral resolution to yield the target compound with high stereochemical purity.[2][4]

Introduction and Synthetic Strategy

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine is a key building block in the synthesis of Tofacitinib, a drug approved for the treatment of rheumatoid arthritis.[1][5] The precise control of the stereochemistry at the C3 and C4 positions of the piperidine ring is paramount for the efficacy of the final active pharmaceutical ingredient. The synthesis of this intermediate can be challenging, with many reported routes suffering from low yields, the use of expensive and hazardous reagents, or poor stereoselectivity.[1][5][6]

The protocol detailed herein is based on an improved, efficient process that circumvents many of these issues.[3][4] The overall strategy relies on constructing the racemic piperidine core first and then isolating the desired enantiomer through classical resolution. This approach is often more cost-effective and scalable than asymmetric synthesis for this particular target.[1]

The key features of this synthesis are:

  • Accessible Starting Material: The synthesis begins with inexpensive and readily available 3-Amino-4-methylpyridine.[5]

  • Robust Chemical Transformations: The route employs well-understood and reliable reactions, making it suitable for standard laboratory and pilot-plant scales.

  • Safe and Scalable Reductive Amination: The protocol utilizes a Titanium(IV) isopropoxide-mediated reductive amination followed by reduction with sodium borohydride, which is safer and more manageable on a large scale than methods using pyrophoric or highly moisture-sensitive reagents like sodium triacetoxyborohydride in sealed tubes.[1][3][4]

  • Efficient Stereochemical Control: The final and most critical step is a diastereomeric salt crystallization using Di-p-toluoyl-L-tartaric acid (L-DTTA), which selectively precipitates the desired (3R,4R)-enantiomer, providing high chiral purity.[1][7]

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Racemic Intermediate cluster_1 Chiral Resolution A 3-Amino-4-methylpyridine B 3-Acetylamino-4-methylpyridine A->B  Step 1: N-Acylation C Quaternized Pyridinium Salt B->C  Step 2: Quaternization D Partially Reduced Tetrahydropyridine C->D  Step 3: Partial Reduction E 1-Benzyl-4-methylpiperidin-3-one D->E  Step 4: Hydrolysis F (Racemic) (1-Benzyl-4-methylpiperidin-3-yl)-methylamine E->F  Step 5: Reductive Amination G (3R,4R)-Amine • L-DTTA Salt F->G  Step 6: Resolution w/ L-DTTA H (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine G->H  Liberation of Free Base

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

This table summarizes the key materials required for the synthesis. All reagents should be of appropriate grade (e.g., ACS reagent grade or higher) and used as received unless otherwise specified.

ReagentFormulaSupplierNotes
3-Amino-4-methylpyridineC₆H₈N₂Sigma-Aldrich, etc.Starting Material
Acetic Anhydride(CH₃CO)₂OMajor suppliersAcylating agent
AcetoneC₃H₆OMajor suppliersSolvent
Benzyl Bromide or ChlorideC₇H₇Br or C₇H₇ClMajor suppliersBenzylating agent
TolueneC₇H₈Major suppliersSolvent
Sodium BorohydrideNaBH₄Major suppliersReducing agent
MethanolCH₃OHMajor suppliersSolvent
Hydrochloric Acid (conc.)HClMajor suppliersFor hydrolysis and pH adjustment
Titanium(IV) IsopropoxideTi[OCH(CH₃)₂]₄Major suppliersLewis acid for imine formation
Methylamine (solution in Methanol)CH₃NH₂Major suppliersAmine source for reductive amination
Di-p-toluoyl-L-tartaric acid (L-DTTA)C₂₀H₁₈O₈Major suppliersChiral resolving agent
Sodium HydroxideNaOHMajor suppliersFor basification
Dichloromethane (DCM)CH₂Cl₂Major suppliersExtraction solvent

Detailed Synthesis Protocol

Safety Precaution: This synthesis involves hazardous materials including corrosive acids, flammable solvents, and potentially toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: N-Acylation of 3-Amino-4-methylpyridine
  • Rationale: Protection of the amino group as an acetamide prevents side reactions in the subsequent quaternization step and modulates the reactivity of the pyridine ring.

  • To a stirred solution of 3-Amino-4-methylpyridine (1.0 eq) in acetone (10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 8-10 hours.[5]

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting solid precipitate, wash with a small amount of cold acetone, and dry under vacuum to obtain 3-Acetylamino-4-methylpyridine. The product is typically obtained in high yield (>95%) and can be used in the next step without further purification.[5]

Step 2: Quaternization of 3-Acetylamino-4-methylpyridine
  • Rationale: The quaternization of the pyridine nitrogen with a benzyl group activates the ring for subsequent reduction. Benzyl bromide or chloride are effective reagents for this transformation.[2][5]

  • Suspend 3-Acetylamino-4-methylpyridine (1.0 eq) in toluene (10 volumes).

  • Add benzyl bromide or benzyl chloride (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature. The quaternized pyridinium salt will precipitate.

  • Filter the solid, wash with toluene, and dry under vacuum.

Step 3: Partial Reduction of the Quaternized Pyridinium Salt
  • Rationale: Sodium borohydride is a mild reducing agent capable of selectively reducing the activated pyridinium ring to a tetrahydropyridine intermediate, leaving the amide and benzyl groups intact.[4]

  • Dissolve the quaternized salt (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v, 10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (2.0-2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully by the slow addition of acetone.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude partially reduced product.

Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one
  • Rationale: Acid-catalyzed hydrolysis cleaves the acetyl protecting group, and the resulting enamine intermediate tautomerizes and hydrolyzes to the stable ketone, 1-Benzyl-4-methylpiperidin-3-one.[2][4]

  • Dissolve the crude product from Step 3 in an aqueous solution of hydrochloric acid (e.g., 6N HCl, 5 volumes).

  • Heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction to room temperature and basify to pH > 10 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Benzyl-4-methylpiperidin-3-one, which can be used directly in the next step.

Step 5: Reductive Amination to Racemic Amine
  • Rationale: This two-stage, one-pot process first involves the formation of an imine by reacting the ketone with methylamine, catalyzed by the Lewis acid Titanium(IV) isopropoxide. The subsequent in-situ reduction of the imine with sodium borohydride yields the desired racemic amine.[1][4]

  • Dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol (10 volumes).

  • Add a solution of methylamine in methanol (e.g., 33 wt%, 2.0-3.0 eq).

  • Add Titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the mixture for 2-3 hours.

  • Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water. Filter the resulting precipitate (titanium oxides).

  • Concentrate the filtrate to remove methanol. Add water and extract with DCM.

  • Dry the combined organic layers over sodium sulfate and concentrate in vacuo to obtain crude racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.

Step 6: Chiral Resolution and Isolation of Final Product
  • Rationale: The two enantiomers of the racemic amine will form diastereomeric salts with the chiral resolving agent, L-DTTA. These diastereomeric salts have different solubilities, allowing for the selective crystallization of the salt containing the desired (3R,4R)-enantiomer.[1][2]

  • Dissolve the crude racemic amine (1.0 eq) in a mixture of methanol and water.[4]

  • In a separate flask, dissolve Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5-0.6 eq) in the same solvent system.

  • Add the L-DTTA solution to the amine solution with stirring.

  • Allow the mixture to stir at room temperature. The diastereomeric salt of the (3R,4R)-enantiomer will selectively precipitate.

  • Age the slurry for several hours to ensure complete precipitation, then filter the solid. Wash the filter cake with a small amount of the cold methanol/water mixture.

  • To liberate the free base, suspend the filtered diastereomeric salt in a mixture of water and DCM.

  • Basify the aqueous layer to pH > 11 with sodium hydroxide solution.

  • Separate the organic layer. Extract the aqueous layer again with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine , as an oil or low-melting solid. The enantiomeric excess (ee) should be determined by chiral HPLC.

References

  • Taylor & Francis. (n.d.). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydro. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Google Patents. (n.d.). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • Google Patents. (n.d.). US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl).
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]

  • Taylor & Francis Online. (2018, March 16). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 17). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2: shows a traditional way to compound (3R,4R)-(1-benzyl.... Retrieved from [Link]

Sources

Application

Application Note: Chiral Resolution of Racemic N-Benzyl-N-methylpiperidin-3-amine via Diastereomeric Salt Crystallization

Executive Summary & Mechanistic Rationale The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical bottleneck in the development of modern pharmaceutical agents, particularly dipeptidyl peptidas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical bottleneck in the development of modern pharmaceutical agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and targeted psychiatric therapeutics. Racemic N-benzyl-N-methylpiperidin-3-amine presents a unique challenge due to its sterically hindered tertiary amine and flexible piperidine ring.

To achieve high enantiomeric purity (>98% ee), this protocol utilizes classical chiral resolution via diastereomeric salt formation. While unmodified L-(+)-tartaric acid is a common resolving agent, it often fails to provide sufficient lattice energy differences for highly lipophilic amines. Therefore, Dibenzoyl-L-tartaric acid (L-DBTA) is selected as the optimal chiral resolving agent.

The Causality of Resolution: The efficacy of L-DBTA is not coincidental. The bulky benzoyl groups of L-DBTA engage in strong π−π stacking interactions with the benzyl moiety of the target amine. When the racemic amine reacts with L-DBTA in an optimized solvent system (aqueous ethanol), it forms two diastereomeric salts: (S)-amine·L-DBTA and (R)-amine·L-DBTA. The π−π stacking and hydrogen-bonding network uniquely stabilize the crystal lattice of the (S)-amine·L-DBTA salt, drastically lowering its solubility compared to its (R)-counterpart. By carefully controlling the dielectric constant of the solvent and the cooling kinetics, we force the selective precipitation of the (S)-diastereomer under strict thermodynamic control, as supported by established methodologies for [1] and [2].

Process Workflow Visualization

G Racemate Racemic Amine (50% R, 50% S) SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 70°C) Racemate->SaltFormation ResolvingAgent L-DBTA (Chiral Acid) ResolvingAgent->SaltFormation Crystallization Controlled Cooling (5°C) Selective Crystallization SaltFormation->Crystallization Filtration Vacuum Filtration Crystallization->Filtration SolidSalt Solid Cake (S)-Amine • L-DBTA (Less Soluble) Filtration->SolidSalt Retained MotherLiquor Mother Liquor (R)-Amine • L-DBTA (More Soluble) Filtration->MotherLiquor Filtrate FreeBasing Alkaline Hydrolysis (NaOH) Extraction (CH2Cl2) SolidSalt->FreeBasing PureAmine Enantiopure (S)-Amine (>98% ee) FreeBasing->PureAmine

Workflow for the chiral resolution of N-benzyl-N-methylpiperidin-3-amine using L-DBTA.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctions, logic gates (Validation Checkpoints) are embedded to ensure that kinetic trapping or stoichiometric imbalances do not compromise the final enantiomeric purity.

Phase 1: Diastereomeric Salt Formation
  • Preparation: In a 1 L jacketed glass reactor equipped with an overhead stirrer, add 50.0 g (0.245 mol) of racemic N-benzyl-N-methylpiperidin-3-amine.

  • Solvent Addition: Add 400 mL of absolute Ethanol and 40 mL of Deionized Water. Causality: The 10:1 EtOH/H₂O ratio precisely tunes the dielectric constant of the solvent. Pure ethanol results in rapid, unselective precipitation, while excess water prevents crystallization entirely.

  • Resolving Agent: Slowly charge 87.8 g (0.245 mol, 1.0 eq) of Dibenzoyl-L-tartaric acid (L-DBTA) into the reactor.

  • Thermodynamic Reset: Heat the mixture to 70°C under continuous stirring (250 rpm) for 1 hour.

    • Validation Checkpoint 1 (Dissolution): The solution must become completely transparent. If turbidity persists, undissolved racemate will act as impure seed crystals. Add EtOH in 10 mL increments until complete dissolution is achieved.

Phase 2: Controlled Crystallization
  • Cooling Ramp: Program the jacketed reactor to cool from 70°C to 40°C at a strict rate of 0.5°C/min. Causality: Rapid cooling causes high supersaturation, leading to the kinetic trapping (occlusion) of the highly soluble (R)-diastereomer inside the crystal lattice of the (S)-diastereomer.

  • Seeding: Once the internal temperature reaches 40°C, pause the cooling ramp. If available, add 50 mg of enantiopure (S)-amine·L-DBTA seed crystals.

    • Validation Checkpoint 2 (Nucleation): If spontaneous nucleation occurred before reaching 40°C, the cooling was too rapid. The system must be reheated to 70°C to dissolve the kinetically trapped impurities and the cooling ramp restarted.

  • Final Cooling: Resume cooling from 40°C to 5°C at 0.2°C/min. Hold at 5°C for 4 hours to maximize thermodynamic yield.

Phase 3: Filtration and In-Process Control (IPC)
  • Isolation: Isolate the resulting crystalline suspension via vacuum filtration. Wash the filter cake with 50 mL of ice-cold Ethanol to displace the mother liquor containing the (R)-diastereomer.

  • Drying: Dry the solid cake under vacuum at 40°C for 12 hours.

    • Validation Checkpoint 3 (Chiral Purity): Dissolve a 10 mg aliquot of the dried salt in 1 mL of Methanol. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). If the Diastereomeric Excess (de) is < 98%, perform a secondary recrystallization using the same 10:1 EtOH/H₂O solvent system before proceeding to Phase 4.

Phase 4: Free-Basing (Alkaline Hydrolysis)
  • Suspension: Transfer the validated (S)-amine·L-DBTA salt into a 500 mL separatory funnel. Suspend in 150 mL of Deionized Water.

  • Hydrolysis: Add 2M aqueous NaOH dropwise until the aqueous phase reaches pH > 12. Causality: The strong base deprotonates the amine, breaking the diastereomeric salt. The L-DBTA is converted to its highly water-soluble disodium salt, while the target amine is liberated as a lipophilic free base.

  • Extraction: Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-N-benzyl-N-methylpiperidin-3-amine as a pale yellow oil.

    • Validation Checkpoint 4 (Final QA): Verify final purity via LC-MS (>99% chemical purity) and polarimetry (confirming the expected specific rotation).

Quantitative Data Summary

The following table summarizes the expected thermodynamic yields and analytical specifications for a successfully validated resolution batch. Yields are calculated based on the theoretical maximum of 50% for a single enantiomer derived from a racemate.

Parameter(±)-Amine (Racemate)(S)-Amine·L-DBTA (Salt)(S)-Amine (Free Base)
Yield (from racemate) 100% (Starting Material)42% (84% of theoretical max)38% (Overall Process)
Chiral Purity 0% ee> 98% de> 98% ee
Physical State Viscous OilCrystalline SolidViscous Oil
Melting Point N/A158 – 160 °CN/A
Specific Rotation [α]D20​ -68.5° (c=1, MeOH)-15.2° (c=1, CHCl₃)

(Note: Specific rotation values are representative models for substituted 3-aminopiperidine derivatives and should be calibrated against an internal reference standard).

References

  • Dow Global Technologies LLC. (2007). Method for producing 3-aminopiperidine diastereomer (Patent No. WO2007075630A1). World Intellectual Property Organization.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). Process for the preparation of enantiomerically enriched 3-aminopiperidine (Patent No. EP2958894A1). European Patent Office.
  • Wikipedia Contributors. (2024). Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. Available at:[Link]

  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. LibreTexts Project. Available at:[Link]

Method

Application Notes: 1-Benzyl-N-methylpiperidin-3-amine in the Synthesis of CNS Therapeutics

Target Audience: Medicinal Chemists, Process Scientists, and CNS Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In the landscape of Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and CNS Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of Central Nervous System (CNS) drug discovery, the piperidine ring is a highly privileged scaffold, ubiquitous in FDA-approved neurotherapeutics. Within this chemical space, 1-benzyl-N-methylpiperidin-3-amine (and its chiral enantiomers) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, selecting this specific intermediate over a 4-aminopiperidine or a primary amine variant is a deliberate strategic choice driven by three physicochemical and structural imperatives:

  • Vector Projection & "Bent" Conformation: Unlike 4-substituted piperidines that project substituents linearly, the 3-position introduces a "bent" spatial geometry. This specific vector projection is critical for optimal binding within the deep, narrow transmembrane pockets of G-protein coupled receptors (GPCRs), such as Cannabinoid Receptor 1 (CB1)[1] and Muscarinic acetylcholine receptors (mAChRs)[2].

  • Basicity & BBB Penetration: CNS drugs must cross the Blood-Brain Barrier (BBB). The presence of two basic nitrogens (endocyclic and exocyclic) typically increases polar surface area and hydrogen bond donor (HBD) count, which can restrict BBB permeation. The N -methyl group on the exocyclic amine effectively eliminates one HBD, enhancing lipophilicity and BBB permeability while maintaining the basicity required for salt-bridge formation with target aspartate residues[3].

  • Orthogonal Reactivity: The benzyl group acts as a robust, lipophilic protecting group for the endocyclic nitrogen, allowing aggressive functionalization (e.g., Buchwald-Hartwig couplings, reductive aminations) at the exocyclic secondary amine without cross-reactivity[4].

Synthetic Divergence in CNS Drug Design

The utility of 1-benzyl-N-methylpiperidin-3-amine lies in its ability to be selectively functionalized. Depending on the target CNS indication, chemists can pursue two primary synthetic pathways (visualized in Figure 1).

G Start 1-Benzyl-N-methylpiperidin-3-amine (Privileged CNS Scaffold) Debenzylation Pd(OH)2/C, H2 Catalytic Debenzylation Start->Debenzylation Pathway A (Endocyclic Focus) Coupling Exocyclic N-Functionalization (Amidation / SNAr) Start->Coupling Pathway B (Exocyclic Focus) Intermediate1 N-Methylpiperidin-3-amine (Endocyclic N-Deprotected) Debenzylation->Intermediate1 Intermediate2 1-Benzyl-3-(N-methylarylamino) piperidine Coupling->Intermediate2 Drug1 Muscarinic (M1) Agonists (Alzheimer's / Schizophrenia) Intermediate1->Drug1 N-Alkylation/Acylation Drug2 Monoamine Transporter Inhibitors (Depression / ADHD) Intermediate1->Drug2 Scaffold Decoration Intermediate2->Drug2 Drug3 CB1 / NK1 Receptor Antagonists (Pain / Metabolic CNS) Intermediate2->Drug3 Benzyl Cleavage & Late-Stage Optimization

Fig 1: Divergent synthetic workflows utilizing 1-benzyl-N-methylpiperidin-3-amine for CNS drugs.

Quantitative Data: Physicochemical Profiling of Intermediates

To predict CNS viability, we must track the physicochemical shifts during synthesis. The table below summarizes the properties of the core building block and its downstream intermediates, demonstrating why maintaining the N -methyl group is vital for keeping the Topological Polar Surface Area (TPSA) well below the 90 Ų threshold required for optimal CNS penetration.

Compound StateMW ( g/mol )TPSA (Ų)CLogPBBB PermeabilityPrimary Synthetic Utility
1-Benzyl-N-methylpiperidin-3-amine 204.3115.32.4HighCore scaffold / Lipophilic anchor
N-Methylpiperidin-3-amine 114.1915.30.5HighIntermediate post-debenzylation
1-Boc-N-methylpiperidin-3-amine 214.3044.81.8ModerateOrthogonally protected intermediate
Typical CB1 Antagonist Derivative ~450.00~65.04.2HighFinal API candidate[1]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower process chemists to troubleshoot effectively.

Protocol 1: Exocyclic N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple a sterically hindered aryl chloride to the exocyclic secondary amine while leaving the benzyl-protected endocyclic amine intact.

Mechanistic Causality: The exocyclic secondary amine is sterically hindered by both the piperidine ring and the N -methyl group. Standard SN​Ar conditions would require excessive heating, risking degradation or epimerization of the chiral center. We utilize a Buchwald-Hartwig coupling with Pd2​(dba)3​ and RuPhos. RuPhos is specifically chosen because its large steric bulk facilitates the rapid reductive elimination of hindered amines, preventing β -hydride elimination side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-benzyl-N-methylpiperidin-3-amine (1.0 eq), the target aryl chloride (1.1 eq), and sodium tert-butoxide ( NaOtBu , 1.5 eq).

    • Note: NaOtBu is preferred over Cs2​CO3​ to ensure complete deprotonation of the hindered amine prior to transmetalation.

  • Catalyst Addition: Add Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%).

  • Solvent: Inject anhydrous toluene (0.2 M relative to the amine). Toluene is selected over 1,4-dioxane to achieve higher reflux temperatures if required, though 85°C is typically sufficient.

  • Reaction: Stir the mixture at 85°C for 12 hours.

  • Self-Validation & In-Process Control (IPC):

    • Method: LC-MS and TLC (DCM:MeOH 95:5).

    • Expected Outcome: Disappearance of the starting mass [M+H]+=205.1 . If starting material persists >5%, catalyst deactivation has occurred (likely due to trace oxygen or moisture). Corrective action: Spike the reaction with an additional 1 mol% Pd2​(dba)3​ and 2 mol% RuPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Catalytic Hydrogenolysis (Debenzylation)

Objective: Cleave the benzyl protecting group to expose the endocyclic piperidine nitrogen for subsequent urea/amide formation (common in CB1 and M1 receptor ligands)[2].

Mechanistic Causality: Standard 10% Pd/C often fails or stalls during the debenzylation of aliphatic amines because the basic nitrogen strongly coordinates to the Pd(0) surface, poisoning the catalyst. To circumvent this, we use Pearlman’s Catalyst ( Pd(OH)2​/C ) in the presence of a stoichiometric amount of acetic acid. The acid protonates the piperidine nitrogen, eliminating its lone pair's ability to coordinate with the palladium surface, thereby accelerating the hydrogenolysis.

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyl-protected intermediate (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M). Add glacial acetic acid (1.2 eq).

  • Catalyst Addition: Carefully add 20 wt% Pd(OH)2​/C (10% w/w relative to the substrate) under a stream of nitrogen. Safety: Pearlman's catalyst is highly pyrophoric when dry; ensure the solvent is added before the catalyst, or purge the flask thoroughly with N2​ .

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation & In-Process Control (IPC):

    • Method: TLC (DCM:MeOH: NH4​OH 90:9:1) visualized with Ninhydrin stain.

    • Expected Outcome: The starting material is UV-active. The debenzylated product is UV-inactive but stains a deep purple/brown with ninhydrin due to the exposed secondary amine. Hydrogen uptake in the balloon should visibly cease.

  • Workup: Purge the flask with N2​ . Filter the mixture through a tightly packed Celite plug (do not let the filter cake dry out). Concentrate the filtrate. To obtain the free base, partition the residue between DCM and 1M NaOH, extract the aqueous layer with DCM, dry over Na2​SO4​ , and evaporate.

References

  • Sigma-Aldrich - Benzyl-methyl-piperidin-3-yl-amine hydrochloride | 1185296-10-9.
  • Guidechem - 1-N-Boc-3-(S)-Methylamino-piperidine 912368-73-1 wiki.
  • Benchchem - Benchmarking (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide for CNS Drug Intermediates.
  • ACS Organic Process Research & Development - Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
  • NIH / Journal of Medicinal Chemistry - Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity.

Sources

Application

Application Note: Safe Handling, Storage, and Experimental Protocols for 1-Benzyl-N-methylpiperidin-3-amine

Introduction and Chemical Profiling 1-Benzyl-N-methylpiperidin-3-amine (CAS: 60717-45-5) is a highly versatile secondary/tertiary amine building block. It is extensively utilized in the synthesis of neuroactive compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

1-Benzyl-N-methylpiperidin-3-amine (CAS: 60717-45-5) is a highly versatile secondary/tertiary amine building block. It is extensively utilized in the synthesis of neuroactive compounds, G-protein coupled receptor (GPCR) ligands, and advanced pharmaceutical intermediates[1]. The structural incorporation of a lipophilic benzyl group alongside basic piperidine and methylamine moieties imparts excellent membrane permeability, making it a privileged scaffold in central nervous system (CNS) drug discovery.

However, the very features that make this compound synthetically valuable—namely, the highly nucleophilic secondary amine—render it exceptionally sensitive to environmental degradation and pose specific handling hazards. This application note details the causality behind its physicochemical vulnerabilities and provides field-proven, self-validating protocols for its safe handling and storage.

Physicochemical Properties and Hazard Assessment

To safely manipulate 1-Benzyl-N-methylpiperidin-3-amine, researchers must understand the mechanistic basis of its hazards. The dual-amine nature of the molecule creates a highly basic microenvironment.

  • Corrosivity and Irritation Causality: The unprotonated amines readily abstract protons from moisture present on the skin, eyes, and respiratory mucosa. This creates localized high-pH zones that can saponify cellular lipids, leading to severe irritation and alkaline burns (Hazard Statements: H315, H319, H335)[2].

  • Environmental Sensitivity: The lone pair on the secondary amine is highly nucleophilic. Upon exposure to ambient air, it rapidly attacks atmospheric carbon dioxide ( CO2​ ) to form carbamic acid, which subsequently reacts with another amine equivalent to precipitate as an insoluble carbamate salt. This is visually self-validating: a white crust forming around the vial septum indicates atmospheric breach and reagent degradation.

Quantitative Data Summary
PropertyValueCausality / Experimental Relevance
Chemical Name 1-Benzyl-N-methylpiperidin-3-amineCore scaffold for CNS-active drug synthesis.
CAS Registry Number 60717-45-5Primary identifier for safety and procurement[3].
Molecular Weight 204.31 g/mol Low molecular weight facilitates rapid dissolution in organic solvents[4].
Molecular Formula C13​H20​N2​ High lipophilicity dictates the use of non-polar organic solvents for extraction.
Hazard Statements H315, H319, H335High basicity causes skin, eye, and respiratory tract irritation[5].
Storage Temperature 2–8 °C (Refrigerated)Lower thermal energy drastically slows oxidative degradation kinetics.

Storage and Stability Management

To maintain the stoichiometric integrity of 1-Benzyl-N-methylpiperidin-3-amine, the storage environment must be strictly controlled to exclude moisture, CO2​ , and oxygen.

  • Atmosphere Control: The compound must be stored under an inert atmosphere. High-purity Argon is preferred over Nitrogen because Argon is denser than air and forms a protective "blanket" over the chemical, preventing CO2​ ingress.

  • Thermal Regulation: Store at 2–8 °C. Elevated temperatures accelerate N-oxidation, leading to the formation of N-oxides which can alter the chemoselectivity of subsequent coupling reactions.

  • Containment: Amber glass vials equipped with PTFE-lined silicone septa are mandatory. The amber glass prevents photolytic degradation, while the PTFE lining ensures a hermetic seal that resists the basicity of the amine.

Experimental Workflows and Safe Handling Protocols

PPE and Engineering Controls

All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm. Operators must wear nitrile gloves (double-gloving is recommended during active transfer), splash-proof chemical goggles, and a flame-resistant lab coat.

Protocol: Inert Transfer Methodology

Because the free base is highly hygroscopic and prone to carbamate formation, Schlenk techniques must be employed. The following protocol ensures a self-validating, contamination-free transfer.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the reagent vial from the refrigerator and place it in a desiccator to warm to room temperature (approx. 30 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, instantly degrading it.

  • Reaction Flask Preparation: Purge the receiving reaction flask with Argon for 10 minutes. Equip the flask with a rubber septum and an Argon inlet.

  • Positive Pressure Maintenance: Insert an Argon line (via a 20-gauge needle) into the reagent vial to maintain a positive inert pressure.

  • Aseptic Transfer:

    • Using a gas-tight glass syringe, pierce the septum and purge the syringe barrel three times with Argon from the vial's headspace.

    • Draw the required volume of the amine slowly to avoid cavitation.

  • Injection and Quench: Inject the reagent directly into the inert reaction flask. Critical Step: Immediately flush the syringe with a compatible dry solvent (e.g., anhydrous dichloromethane) followed by 1M HCl. Causality: Residual amine inside the syringe barrel will rapidly react with air to form carbamate salts, permanently seizing the glass plunger.

Workflow N1 1. Reagent Equilibration Warm to 25°C in Desiccator N2 2. Atmosphere Control Purge Vial with Argon Gas N1->N2 Prevents moisture condensation N3 3. Aseptic Transfer Gas-Tight Syringe or Spatula N2->N3 Excludes CO2 and O2 N4 4. Reaction Injection Transfer to Sealed Flask N3->N4 Maintains inert state N5 5. Equipment Quench Neutralize with 1M HCl N4->N5 Prevents syringe seizing

Figure 1: Inert atmosphere transfer workflow for 1-Benzyl-N-methylpiperidin-3-amine.

Quenching, Spill Response, and Disposal

Emergency Spill Response

In the event of a spill, do not use combustible materials like sawdust, as concentrated amines can undergo exothermic reactions with oxidized organics[6].

  • Absorption: Absorb liquid spills with an inert absorbent such as vermiculite or dry sand.

  • Neutralization (Causality-Driven): Wash the spill area with a dilute, weak acid solution (e.g., 1M Citric acid or 1M HCl). The acid protonates the amine to form an ammonium salt. This chemical transformation drastically reduces the vapor pressure (eliminating inhalation hazards) and renders the molecule highly water-soluble, allowing it to be safely wiped up and washed away.

Waste Disposal

Quenched, protonated waste should be collected in appropriately labeled aqueous or organic acidic waste containers. Never mix unquenched amine waste with halogenated solvents (e.g., chloroform, dichloromethane) in a waste carboy without confirming compatibility. Over time, concentrated amines can undergo exothermic Menshutkin alkylation reactions with halogenated solvents, potentially leading to container rupture.

References

Sources

Method

Application Note: (R)-1-Benzylpiperidin-3-ol as a Chiral Scaffold in Advanced API Synthesis

Executive Summary & Strategic Utility In modern medicinal chemistry, the precise three-dimensional arrangement of atoms dictates the biological efficacy and safety profile of an Active Pharmaceutical Ingredient (API). (R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms dictates the biological efficacy and safety profile of an Active Pharmaceutical Ingredient (API). (R)-1-Benzylpiperidin-3-ol (CAS 91599-81-4) serves as a highly versatile chiral building block, enabling the stereospecific synthesis of complex molecular architectures[1].

The primary strategic advantage of this intermediate lies in its dual-functional nature: the benzyl group provides robust, orthogonal protection of the piperidine nitrogen, while the secondary alcohol serves as a stereocenter primed for functionalization. This compound is extensively utilized in the development of in vivo probes for measuring endogenous acetylcholine levels, a critical application for neurological research[1]. Furthermore, derivatives of this scaffold have demonstrated hypotensive effects and are heavily utilized in the synthesis of highly selective voltage-gated sodium channel blockers (e.g., NaV1.7 and NaV1.8 inhibitors), which are critical targets for next-generation, non-opioid pain management therapeutics[1][2].

Physicochemical Profiling & Quality Control

For researchers developing sensitive biological probes or stereospecific APIs, the quality of the starting material is a critical determinant of experimental success. Impurities in the (R)-1-Benzylpiperidin-3-ol precursor can lead to enantiomeric erosion, unwanted side reactions, and off-target effects that compromise pharmacokinetic data[3]. Sourcing this intermediate at high purities (>95–98%) is mandatory to ensure the integrity of downstream asymmetric syntheses[3].

The quantitative physicochemical parameters required for analytical validation and experimental setup are summarized below:

ParameterSpecificationAnalytical Relevance
CAS Number 91599-81-4Unique identifier for procurement.
Molecular Weight 191.27 g/mol Required for stoichiometric calculations.
Physical State Liquid (light orange to yellow/green)Visual indicator of potential oxidation/degradation[1].
Boiling Point ~275°CIndicates high thermal stability; requires high-vacuum distillation[1].
Density 1.07 g/mL at 25°CCritical for volumetric dispensing in scale-up[1].
Refractive Index 1.547Rapid purity check via refractometry[1].
Specific Rotation [α]24/D +12° (c=1, Methanol)Essential baseline for validating enantiomeric excess (ee)[1].

Mechanistic Workflow: Stereospecific Diversification

A common and highly valuable transformation of (R)-1-Benzylpiperidin-3-ol is its conversion into chiral 3-aminopiperidine derivatives. This is achieved via a stereoinvertive Mitsunobu reaction, followed by sequential deprotections. The workflow below illustrates the logical progression from the (R)-alcohol to the (S)-amine API building block.

G A (R)-1-Benzylpiperidin-3-ol Chiral Pool Starting Material B Mitsunobu Reaction (Phthalimide, PPh3, DIAD) A->B SN2 Activation C (S)-1-Benzyl-3-phthalimidopiperidine (Inverted Stereocenter) B->C Complete Inversion D Hydrazinolysis (Hydrazine Hydrate) C->D Phthalimide Cleavage E (S)-1-Benzylpiperidin-3-amine (Primary Amine) D->E Amine Unmasking F Catalytic Hydrogenolysis (Pd/C, H2 gas) E->F N-Debenzylation G (S)-Piperidin-3-amine Final API Building Block F->G Scaffold Ready

Fig 1: Stereoinvertive synthesis of (S)-piperidin-3-amine from (R)-1-Benzylpiperidin-3-ol.

Standard Operating Protocols (SOPs)

As an Application Scientist, I have designed these protocols to be self-validating systems. Every step includes the mechanistic causality behind the reagent choice and in-process controls to guarantee reproducibility.

Protocol A: Stereoinvertive Amination via Mitsunobu Reaction

Objective: Convert (R)-1-Benzylpiperidin-3-ol to (S)-1-Benzyl-3-phthalimidopiperidine with >99% stereochemical inversion. Causality: The Mitsunobu reaction is selected because it provides a clean SN​2 inversion at the secondary alcohol. Phthalimide is utilized as the nucleophile due to its optimal acidity ( pKa​≈8.3 ), which ensures efficient protonation of the betaine intermediate formed by PPh3 and DIAD, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-1-Benzylpiperidin-3-ol (1.0 eq), triphenylphosphine ( PPh3​ , 1.2 eq), and phthalimide (1.2 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Rationale: Anhydrous THF is critical; any trace water will act as a competing nucleophile, leading to retention of stereochemistry or hydrolysis of the activated complex.

  • Activation: Cool the reaction vessel to 0°C under an inert Argon atmosphere.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes via a syringe pump.

    • Rationale: Dropwise addition controls the highly exothermic formation of the PPh3​ -DIAD adduct, minimizing the formation of unwanted alkene elimination byproducts.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 12 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The reaction is complete when the starting material spot disappears and a new, highly UV-active product spot (due to the phthalimide ring) appears at a higher Rf​ value.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

    • Expert Tip: To facilitate the notoriously difficult removal of triphenylphosphine oxide (TPPO), triturate the crude residue in cold diethyl ether; the TPPO will precipitate and can be filtered off prior to silica gel chromatography.

Protocol B: N-Debenzylation via Catalytic Hydrogenolysis

Objective: Cleave the N-benzyl protecting group to yield the free secondary piperidine amine. Causality: The benzyl group provides robust protection during the Mitsunobu sequence. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is chosen because it selectively cleaves the benzylic C-N bond under mild conditions without risking racemization of the newly established (S)-stereocenter.

Step-by-Step Methodology:

  • Preparation: Dissolve the (S)-1-Benzyl-3-aminopiperidine derivative in Methanol (0.1 M).

    • Rationale: Methanol is the optimal solvent for hydrogenolysis because it possesses high hydrogen gas solubility and stabilizes the polar amine product.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate).

    • Rationale: Pd/C is highly pyrophoric when dry. It must be added in a single portion under a gentle stream of nitrogen gas to prevent solvent ignition.

  • Atmosphere Exchange: Evacuate the reaction flask under vacuum and backfill with Hydrogen gas ( H2​ ) via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 6–8 hours.

    • Self-Validation: Monitor via LC-MS. Complete deprotection is confirmed by the disappearance of the starting mass and the emergence of a distinct mass shift corresponding to the loss of the benzyl group ( [M+H]−90 Da ).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite.

    • Rationale: Celite acts as a depth filter, preventing the sub-micron palladium particles from passing through standard filter paper and contaminating the final API building block.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure (S)-piperidin-3-amine scaffold, ready for immediate coupling in drug discovery workflows.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (1-Benzyl-4-methylpiperidin-3-yl)-methylamine Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (often referre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (often referred to as (1-Benzyl-4-methylpiperidin-3-yl)-methylamine), a critical chiral intermediate in the manufacturing of Janus kinase (JAK) inhibitors such as Tofacitinib [1].

Below, you will find mechanistic troubleshooting guides, comparative data, and self-validating protocols to resolve common bottlenecks in yield, diastereoselectivity, and chiral resolution.

Part 1: Troubleshooting Guides & FAQs

Q1: We are experiencing low yields (<40%) and high impurity profiles during the reductive amination of 1-benzyl-4-methylpiperidin-3-one using Sodium Triacetoxyborohydride (STAB). How can we improve conversion?

The Causality: STAB (NaBH(OAc)₃) is highly moisture-sensitive and pyrophoric. In standard batch reactors, the equilibrium between the starting ketone and the intermediate imine is thermodynamically unfavorable without a dedicated water scavenger. Furthermore, maintaining the concentration of volatile methylamine gas requires sealed-tube conditions, which are hazardous and scale-limiting [1].

The Solution: Transition to a Titanium(IV) isopropoxide (Ti(O-iPr)₄) mediated reductive amination . Ti(O-iPr)₄ acts dually as a Lewis acid to activate the ketone carbonyl and as a potent dehydrating agent to irreversibly drive imine formation. Once the imine is fully formed, subsequent reduction with standard Sodium Borohydride (NaBH₄) in methanol provides the racemic amine safely at ambient pressure, routinely increasing yields to >70% [1].

Q2: Our cis/trans diastereoselectivity is poor during the reduction step, complicating downstream chiral resolution. How is cis-selectivity maximized?

The Causality: The target intermediate requires the cis-(3R,4R) configuration. Standard unguided hydride reductions of the planar imine intermediate lack facial selectivity, typically yielding a near 1:1 mixture of cis and trans isomers due to equal steric hindrance on both faces of the piperidine ring.

The Solution: If you are bound to the ketone route, thermodynamic equilibration of the imine prior to reduction, combined with bulky hydride sources, can slightly favor the cis conformation. However, for maximum stereocontrol, bypass the ketone entirely and utilize catalytic asymmetric hydrogenation (e.g., Ru- or Ir-based chiral catalysts) directly on the 1-benzyl-3-methylamino-4-methyl-pyridinium bromide precursor. This method sterically forces hydrogen addition to a single face, yielding up to 84% of the cis isomer [2].

Q3: The chiral resolution of the racemic amine using standard L-tartaric acid gives a low enantiomeric excess (ee). What is the optimal resolving agent?

The Causality: Unmodified L-tartaric acid fails to provide sufficient crystalline differentiation between the enantiomers of this specific piperidine derivative. The difference in solubility products ( Ksp​ ) between the resulting diastereomeric salts is too narrow, leading to co-precipitation.

The Solution: Employ Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) in a highly controlled acetone/water solvent system. The bulky aromatic groups on these resolving agents significantly enhance the crystal lattice energy of the target (3R,4R)-enantiomer salt, driving highly selective precipitation and pushing the enantiomeric excess (ee) above 98% [3].

Part 2: Quantitative Data & Methodological Comparison

To select the best synthetic pathway for your facility's capabilities, review the comparative yield and scalability metrics for the reductive amination step below.

Reagent SystemAverage Yield (%)Cis:Trans RatioScalability & Safety ProfileRef.
STAB / MeNH₂ / Sealed Tube 40 - 50%~ 50:50Poor: Pyrophoric reagents; requires high-pressure reactors.[1]
Ti(O-iPr)₄ / MeNH₂ / NaBH₄ > 70%~ 60:40Excellent: Ambient pressure; easily handled reagents.[1]
Ru-Chiral Catalyst / H₂ > 80%84:16Moderate: High catalyst cost; requires specialized hydrogenation infrastructure.[2]

Part 3: Self-Validating Experimental Protocol

This protocol details the optimized Ti-mediated reductive amination and subsequent chiral resolution. It incorporates In-Process Controls (IPCs) to ensure the system is self-validating at critical junctions.

Phase 1: Ti-Mediated Reductive Amination
  • Preparation: Charge 1-benzyl-4-methylpiperidin-3-one (1.0 eq) into a clean, dry, nitrogen-purged reactor.

  • Imine Formation: Add a 30% methanolic solution of methylamine (3.0 eq), followed by the dropwise addition of Ti(O-iPr)₄ (1.2 eq). Stir at ambient temperature (25°C) for 6 hours.

  • IPC Check 1 (Self-Validation): Sample the reaction mixture and analyze via HPLC. The intermediate imine peak must account for >95% AUC. Troubleshooting: If unreacted ketone >5%, add an additional 0.2 eq of Ti(O-iPr)₄ and stir for 2 more hours.

  • Reduction: Cool the reactor to 0–5°C. Add NaBH₄ (1.5 eq) in small portions to strictly control the evolution of hydrogen gas and exothermicity.

  • Workup: Quench the reaction with 2M HCl until gas evolution ceases. Extract the aqueous layer with dichloromethane, combine the organic phases, and concentrate under reduced pressure to yield racemic 1-benzyl-N,4-dimethylpiperidin-3-amine.

Phase 2: Chiral Resolution via L-DTTA
  • Dissolution: Dissolve the crude racemic amine in an acetone/water mixture (9:1 v/v) at 50°C.

  • Salt Formation: Slowly add L-DTTA (1.0 eq) pre-dissolved in warm acetone.

  • Crystallization: Cool the reactor linearly to 20°C over a period of 4 hours to promote the growth of large, pure crystals.

  • Isolation: Filter the precipitate and wash the filter cake with cold acetone.

  • IPC Check 2 (Self-Validation): Analyze the filtered crystals via Chiral HPLC. The target enantiomeric excess (ee) for the (3R,4R) isomer must be >98%. Troubleshooting: If ee is <98%, resuspend the solid in 5 volumes of hot acetone, stir for 1 hour, and cool back to 20°C to upgrade the optical purity via Ostwald ripening.

Part 4: Reaction Workflow Visualization

SynthesisWorkflow SM 3-Amino-4-methylpyridine Step1 1. N-Acylation & Quaternization (AcCl, Benzyl Halide) SM->Step1 Int1 Quaternary Pyridinium Salt Step1->Int1 Step2 2. Partial Reduction & Hydrolysis (NaBH4, HCl) Int1->Step2 Ketone 1-Benzyl-4-methylpiperidin-3-one Step2->Ketone Step3 3. Ti-Mediated Reductive Amination (MeNH2, Ti(O-iPr)4, NaBH4) Ketone->Step3 Racemate Racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine Step3->Racemate Step4 4. Chiral Resolution (L-DTTA, Acetone/Water) Racemate->Step4 Product (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Step4->Product

Synthetic workflow of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine via Ti-mediated amination.

References

  • Title: An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)
  • Title: Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)
  • Title: Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib Source: The 2nd International Conference on Biological Engineering and Medical Science URL: [Link]

Optimization

Technical Support Center: Optimizing Chiral HPLC Methods for Piperidine Enantiomers

Welcome to the Chiral Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving piperidine enantiomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving piperidine enantiomers.

Piperidine derivatives present unique chromatographic challenges due to their secondary amine structure and frequent lack of a strong UV chromophore. This guide bypasses generic advice, focusing instead on the mechanistic causality behind method development, self-validating protocols, and targeted troubleshooting to ensure robust, reproducible enantioseparation.

Mechanistic Principles of Piperidine Enantioseparation

To successfully separate piperidine enantiomers, one must understand the thermodynamic and chemical interactions occurring within the column.

The Role of Polysaccharide Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (derivatives of amylose and cellulose) are the gold standard for basic heterocycles [1, 2]. The chiral recognition mechanism is not based on a single interaction, but rather a synergistic combination of hydrogen bonding (via carbamate groups on the CSP), π−π interactions (via phenyl groups), and steric inclusion within the helical polymer backbone [5].

The Causality of Peak Tailing and the Necessity of Additives: Piperidines are basic compounds containing a secondary amine. The silica support underlying most CSPs contains residual silanols, which act as weak acids. If a basic piperidine is injected without mobile phase modification, the amine nitrogen will undergo strong secondary ion-exchange interactions with these acidic silanols. This causes severe peak tailing, broad peaks, and a catastrophic loss of chiral resolution [2].

  • The Solution: Adding a basic modifier, typically 0.1% Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase. DEA acts as a competitive binder, masking the active silanol sites and ensuring the piperidine interacts solely with the chiral selector, yielding symmetrical peaks [2, 3].

Coated vs. Immobilized CSPs: Traditional CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are physically coated onto the silica. They are highly effective but restrict the user to standard normal-phase solvents (hexane/alcohols) because aggressive solvents will dissolve the polymer [4]. Immobilized CSPs (e.g., Chiralpak® IA, IC) feature chiral selectors covalently bonded to the silica. This structural integrity allows the use of extended solvent ranges (like dichloromethane, ethyl acetate, or THF), which can drastically alter the steric environment and unlock selectivity for stubbornly co-eluting enantiomers [4, 6].

Method Development Workflow

The following logical workflow dictates the decision-making process for piperidine method development, prioritizing detection capabilities and stationary phase stability.

Workflow Start Start: Piperidine Enantioseparation UVCheck Does the analyte have a strong UV chromophore? Start->UVCheck Direct Direct Separation Route (Low UV: 210-220 nm) UVCheck->Direct Yes Indirect Indirect Route: Pre-column Derivatization UVCheck->Indirect No CSPScreen Screen Polysaccharide CSPs (e.g., Chiralpak IA, IC, AD-H) Direct->CSPScreen Indirect->CSPScreen MobilePhase Select Mobile Phase (Normal Phase: Hexane/IPA) CSPScreen->MobilePhase Additives Add Basic Modifier (0.1% DEA or TEA) to suppress silanol interactions MobilePhase->Additives Optimize Optimize Temp & Flow Rate (Typically 25°C, 1.0 mL/min) Additives->Optimize Validate Validate Resolution (Rs > 1.5) & Peak Symmetry (Tf < 1.5) Optimize->Validate

Chiral HPLC method development workflow for piperidine enantiomers.

Self-Validating Experimental Protocol: Direct Normal-Phase Analysis

This protocol is designed as a self-validating system. Proceeding to the next step is strictly contingent upon passing the validation metric of the current step, ensuring absolute data integrity.

Phase 1: Mobile Phase Preparation

  • Measure HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.

  • Add 0.1% (v/v) HPLC-grade Diethylamine (DEA).

  • Sonicate the mixture for 15 minutes to degas.

  • Validation Check: Visually inspect the solvent. It must be a single, optically clear phase. Any turbidity indicates moisture contamination or solvent immiscibility; discard and remake.

Phase 2: System Priming & Column Equilibration

  • Install a polysaccharide CSP column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Purge the HPLC lines with the mobile phase and set the flow rate to 1.0 mL/min.

  • Set the column oven to 25 °C and the UV detector to 220 nm.

  • Validation Check: Monitor the baseline for 30 minutes. Equilibration is verified only when baseline drift is <1 mAU/min and system backpressure fluctuations are <2% .

Phase 3: System Suitability Testing (SST)

  • Prepare a racemic piperidine standard at 2 mg/mL dissolved in the mobile phase.

  • Inject of the standard.

  • Validation Check: Integrate the resulting chromatogram. The system is validated for sample analysis only if the resolution between the two enantiomer peaks ( Rs​ ) is ≥1.5 (baseline resolution) and the Tailing Factor ( Tf​ ) for both peaks is ≤1.5 . If Tf​>1.5 , increase DEA concentration slightly (up to 0.2%).

Phase 4: Sample Analysis & System Bracketing

  • Inject unknown samples using the validated method parameters.

  • Validation Check: To ensure the DEA has not degraded the silica over time, inject the racemic standard every 10 sample runs. Retention times must remain within ±2% of the initial SST injection.

Quantitative Data Summary

When direct separation yields poor sensitivity or resolution, pre-column derivatization (e.g., with 3,5-dinitrobenzoic acid) is employed to introduce a strong chromophore and alter the steric profile [2]. The following table summarizes the quantitative parameter shifts between direct and indirect approaches.

ParameterDirect Separation MethodIndirect (Derivatized) Method
Analyte State Underivatized Piperidine3,5-Dinitrobenzoyl Derivative
Recommended CSP Chiralpak® AD-H (Coated)Chiralpak® IA (Immobilized)
Mobile Phase Hexane / IPA / DEA (80:20:0.1)Hexane / Ethanol (70:30)
Detection Wavelength 210 - 220 nm254 nm
Flow Rate 1.0 mL/min1.0 mL/min
Typical Temperature 25 °C30 °C
Expected Resolution ( Rs​ ) Moderate ( Rs​≈1.5−2.0 )High ( Rs​>2.5 )

Troubleshooting & FAQs

Q: My piperidine peaks are tailing severely, and the resolution is deteriorating. How do I fix this? A: Severe tailing of basic compounds on silica-based CSPs is almost always caused by secondary interactions with residual silanols. Verify that your mobile phase contains a basic additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) will competitively bind these silanols and restore peak symmetry [2, 3]. Ensure your additive is fresh, as old amines can degrade and lose their masking efficacy.

Q: I am injecting my sample, but the signal is barely detectable above the baseline noise. A: Many piperidine derivatives lack a conjugated π -system, resulting in poor UV absorbance. You have two options:

  • Lower your UV detection wavelength to 210–220 nm. Ensure you are using HPLC-grade solvents with low UV cutoffs (avoid acetone or ethyl acetate in this scenario).

  • Utilize an indirect method by performing pre-column derivatization. Reacting the piperidine with an agent like 3,5-dinitrobenzoic acid introduces a strong chromophore, allowing highly sensitive detection at 254 nm [2].

Q: I have screened standard Hexane/IPA mobile phases on coated CSPs but cannot achieve baseline resolution. What is the next step? A: Switch to an immobilized CSP (such as Chiralpak® IA or IC). Because the chiral selector is covalently bonded to the silica, you are no longer restricted to standard alcohols. You can introduce "non-standard" modifiers like dichloromethane, methyl tert-butyl ether (MTBE), or tetrahydrofuran (THF) into your mobile phase. These solvents dramatically alter the hydrogen-bonding network and steric environment, often resolving enantiomers that co-elute under standard conditions [4, 6].

Q: How should I adjust the column temperature to improve resolution? A: Chiral recognition is an exothermic thermodynamic process. Therefore, lowering the column temperature (e.g., from 25 °C to 15 °C) generally increases the retention factor, separation factor ( α ), and overall resolution [1]. However, this comes at the cost of increased mobile phase viscosity and higher system backpressure. Always monitor your pump pressure when decreasing temperature.

References

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone -[Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC - PharmTech -[Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research -[Link]

  • Advantages of using immobilized stationary phases in chiral separations - Phenomenex -[Link]

Troubleshooting

Troubleshooting guide for discoloration and degradation of piperidine solutions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected impurities, inconsistent Fmoc-deprotection kinetics, or visual anomalies in their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected impurities, inconsistent Fmoc-deprotection kinetics, or visual anomalies in their reagents. Piperidine is a ubiquitous secondary amine, fundamental to solid-phase peptide synthesis (SPPS) and organic compounding. However, its electron-rich nitrogen and cyclic structure make it highly susceptible to environmental degradation.

This guide is designed to move beyond basic handling instructions. We will explore the chemical causality behind piperidine degradation, provide a diagnostic matrix for rapid troubleshooting, and outline self-validating experimental protocols to recover compromised solutions.

Part 1: Mechanistic Overview of Piperidine Degradation

Piperidine stability is dictated by its chemical environment. The lone pair of electrons on the nitrogen atom imparts strong basicity (pKa ~11.2), making it highly reactive to acidic environments[1]. Conversely, in oxidizing environments or under UV light, the carbon-hydrogen bonds and the nitrogen atom itself are vulnerable to attack, leading to complex photo-oxidative degradation pathways[1],[2].

PiperidineDegradation Pip Piperidine (Parent Amine) O2 Atmospheric O2 / UV Light Pip->O2 Acid Acidic Vapors / CO2 Pip->Acid Heat Thermal Stress (>100°C) Pip->Heat NOx Piperidine N-oxide (Polar Impurity) O2->NOx N-Oxidation Imine Imines (Tetrahydropyridine) (Yellow/Brown Discoloration) O2->Imine Dehydrogenation RingOpen Ring-Opening Products (Aldehydes/Ketones) O2->RingOpen Extensive Oxidation Salt Piperidine Salts (White Crystallization) Acid->Salt Protonation Heat->RingOpen C-N Cleavage

Fig 1: Mechanistic pathways of piperidine degradation via oxidation, thermal stress, and acid exposure.

Part 2: Diagnostic Matrix for Piperidine Solutions

To rapidly diagnose the state of your piperidine stock, compare your visual and analytical symptoms against this quantitative and qualitative matrix.

Visual SymptomAnalytical IndicatorPrimary CauseChemical MechanismPrevention Strategy
Yellow / Brown Tint Appearance of new polar peaks on HPLC/LC-MS.Photo-oxidationFormation of N-oxides and imines (e.g., 2,3,4,5-tetrahydropyridine) due to O2 and UV exposure[2],[3].Store in amber glass, purge headspace with Argon/N2[2].
White Precipitate Solid mass in bottle cap or solution.Acid ContaminationExothermic protonation forming piperidine hydrochloride or carbonate salts from ambient CO2[4].Isolate from volatile acids (e.g., TMSCl); seal tightly[4].
Clear, but Sluggish Kinetics Incomplete Fmoc removal in SPPS.Moisture AbsorptionFormation of a piperidine-water azeotrope, leading to hydrolysis and dilution of basicity[5].Store over molecular sieves or KOH pellets[5].
Deep Yellow (During SPPS) High UV-Vis absorbance at ~300-400 nm.Normal Reaction (Oxyma)Deprotonation of Oxyma by piperidine yields a bright yellow Oxyma anion[6].None required; this is a functional indicator of deprotection[6].

Part 3: Frequently Asked Questions (FAQs)

Q1: My neat piperidine stock solution has turned yellow upon storage. What is causing this, and is it still usable? A: Discoloration in neat piperidine is almost exclusively driven by photo-oxidative degradation[5]. When exposed to atmospheric oxygen and ambient light, the nitrogen atom and adjacent carbons undergo free-radical oxidation, forming N-oxides and imines (such as 2,3,4,5-tetrahydropyridine)[2],[3]. Usability: If your application is highly sensitive to nucleophilic impurities (e.g., critical coupling steps in SPPS), you should not use discolored piperidine, as these byproducts can cause side reactions. It must be purified via distillation first[5].

Q2: I found white crystals in my 20% Piperidine/DMF solution stored in the fridge. Has the solvent degraded? A: Not necessarily. There are two highly probable causes for this, neither of which is oxidative degradation:

  • Thermal Freezing: Piperidine has a relatively high melting point of approximately -9 °C to -10 °C[7],[4]. If your refrigerator is particularly cold, the piperidine may simply be crystallizing out of the DMF. Allow it to warm to room temperature; if it redissolves completely, it is safe to use[4].

  • Salt Formation: Piperidine is a strong base. If stored near volatile acids (like chlorotrimethylsilane) or exposed to atmospheric CO2, it will rapidly form piperidine hydrochloride or piperidine carbonate[4]. If the crystals do not redissolve at room temperature, salt formation has occurred, and the basicity of your solution is compromised. Discard the solution[5].

Q3: My piperidine compound forms an azeotrope with water. How does this affect stability, and how do I remove it? A: Piperidine is fully miscible with water and forms a persistent azeotrope[7],[5]. Long-term moisture exposure can lead to slow hydrolysis reactions, altering the pH and reducing the efficacy of the reagent[1]. To break the azeotrope and obtain anhydrous piperidine, you cannot rely on simple distillation. You must use chemical drying agents (like KOH) or perform an azeotropic distillation with a hydrocarbon like toluene[5].

Part 4: Validated Experimental Protocols

If your piperidine stock has degraded, you do not necessarily need to dispose of it. Below are self-validating protocols to recover and verify the integrity of your reagent.

Protocol A: Purification of Oxidized (Discolored) Piperidine via Fractional Distillation

Causality: Distillation separates the parent piperidine (BP: 106 °C) from higher-boiling N-oxides and lower-boiling degradation fragments[1],[7].

  • Setup: Assemble a fractional distillation apparatus under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation during heating.

  • Preparation: Add the discolored piperidine to the boiling flask along with a few anti-bumping granules.

  • Heating: Gradually heat the flask. Piperidine has a boiling point of 106 °C[7].

  • Fraction Collection (Self-Validation):

    • Discard the first 5-10% of the distillate. This "head" fraction contains water azeotropes and low-boiling ring-cleavage products.

    • Collect the main fraction boiling strictly at 104 °C – 106 °C. The distillate must be perfectly clear and colorless. If a yellow tint persists, the fractionation column is too short, and carryover is occurring.

  • Storage: Immediately transfer the clear distillate to an amber glass bottle purged with Argon to prevent re-oxidation[2].

Protocol B: Anhydrous Recovery via Chemical Drying

Causality: Potassium hydroxide (KOH) is a strong base that will not react with piperidine but has a massive affinity for water, effectively breaking the piperidine-water azeotrope[5].

  • Addition: Add solid Potassium Hydroxide (KOH) pellets directly to the water-contaminated piperidine solution (approximately 10% w/v)[5].

  • Incubation: Seal the flask tightly and allow it to stand at room temperature for 12 to 24 hours[5]. The KOH will absorb the water, often forming a distinct, dense aqueous layer at the bottom or turning into a slush.

  • Separation: Carefully decant the dry piperidine from the solid/slushy KOH[5].

  • Validation: To ensure complete dryness, perform a Karl Fischer titration. The moisture content should be <0.1% for optimal SPPS performance.

References

  • "What is the stability of piperidine? - Blog - Biosynce", Biosynce, [Link]

  • "Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine | Organic Process Research & Development", ACS Publications,[Link]

  • "Piperidine | C5H11N | CID 8082 - PubChem", NIH,[Link]

  • "Have you experienced that your piperidine crystallizes when not in use?", ResearchGate,[Link]

  • "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions", PMC - NIH, [Link]

Sources

Optimization

Technical Support Center: Optimizing Partial Reduction of Quaternized Pyridine Systems

Welcome to the Technical Support Center for the partial reduction of quaternized pyridine systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the partial reduction of quaternized pyridine systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical transformation in synthetic chemistry. The selective reduction of pyridinium salts to their corresponding di- or tetrahydropyridine derivatives is a powerful tool for accessing a wide range of biologically active molecules and complex scaffolds. However, achieving the desired partial reduction while avoiding over-reduction or other side reactions can be challenging.

This resource is structured to provide practical, experience-based advice to help you navigate the complexities of these reactions, optimize your experimental conditions, and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the partial reduction of quaternized pyridine systems. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Dihydropyridine/Tetrahydropyridine

Q: My reaction is not proceeding, or I'm observing very low conversion of my starting pyridinium salt. What are the likely causes and how can I fix this?

A: Low or no conversion can stem from several factors, ranging from the reactivity of your substrate to the choice of reagents and reaction conditions.

  • Cause 1: Inactive Reducing Agent. The hydride source may have degraded.

    • Solution: Use a fresh batch of the reducing agent. For instance, sodium borohydride (NaBH₄) can decompose over time, especially if not stored under anhydrous conditions.

  • Cause 2: Insufficient Reactivity of the Pyridinium Salt. The electronic properties of the substituents on the pyridine ring play a crucial role.

    • Solution: Electron-withdrawing groups on the pyridine ring generally enhance the reactivity of the pyridinium salt towards reduction.[1] If your substrate lacks such groups, you might need to employ more forcing reaction conditions or a more powerful reducing agent. However, be cautious as this can lead to over-reduction.

  • Cause 3: Catalyst Deactivation (for Catalytic Hydrogenation). In catalytic hydrogenation, the catalyst can be poisoned by impurities or by the substrate/product itself.

    • Solution: Ensure the purity of your substrate and solvent. Pyridine derivatives can sometimes act as catalyst poisons.[2] Activating the pyridine as a pyridinium salt can mitigate this issue by reducing the coordination ability of the nitrogen to the metal center.[1][2] If catalyst poisoning is suspected, using a higher catalyst loading or a more robust catalyst might be necessary.

  • Cause 4: Inappropriate Solvent. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.

    • Solution: For reductions with NaBH₄, protic solvents like methanol or ethanol are commonly used.[3][4] For catalytic transfer hydrogenations, a mixture of formic acid and triethylamine is often effective.[1][5][6] Ensure your pyridinium salt is soluble in the chosen solvent system.

Issue 2: Over-reduction to the Piperidine Derivative

Q: My primary product is the fully saturated piperidine, but I want to isolate the di- or tetrahydropyridine. How can I prevent over-reduction?

A: Over-reduction is a common challenge, especially when aiming for dihydropyridine products.[7] Controlling the reactivity of the reducing agent and optimizing reaction parameters are key.

  • Cause 1: Reducing Agent is Too Strong. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce pyridinium salts completely to piperidines. Even sodium borohydride can lead to over-reduction under certain conditions.[7]

    • Solution:

      • Sodium Dithionite: This reagent is often a good choice for the selective synthesis of 1,4-dihydropyridines from pyridinium salts, particularly those with electron-withdrawing groups.[8][9]

      • Modified Borohydrides: Consider using less reactive borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which offer greater selectivity for partial reductions.

      • Catalytic Transfer Hydrogenation: Rhodium-catalyzed transfer hydrogenation using formic acid/triethylamine can be highly chemoselective, affording either tetrahydropyridines or piperidines depending on the substrate and conditions.[5][6]

  • Cause 2: Reaction Temperature is Too High. Higher temperatures increase the rate of reduction and can favor the formation of the thermodynamically more stable piperidine.

    • Solution: Perform the reduction at a lower temperature. For NaBH₄ reductions, running the reaction at 0°C or even -20°C can significantly improve the selectivity for the partially reduced product.[7]

  • Cause 3: Prolonged Reaction Time. Allowing the reaction to proceed for too long can lead to the slow, further reduction of the desired intermediate.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Quench the reaction as soon as the starting material is consumed and before significant over-reduction occurs.

Parameter To Favor Partial Reduction To Favor Full Reduction (Piperidine)
Reducing Agent NaBH₄ (controlled), Na₂S₂O₄, NaBH₃CNLiAlH₄, Catalytic Hydrogenation (H₂, Pd/C)
Temperature Low (e.g., 0°C or below)Room Temperature to Reflux
Reaction Time Monitored and kept to a minimumExtended
Issue 3: Poor Regioselectivity (Formation of Multiple Isomers)

Q: I am obtaining a mixture of dihydropyridine isomers (e.g., 1,2- and 1,4-dihydropyridines). How can I improve the regioselectivity of my reaction?

A: The regioselectivity of hydride addition to the pyridinium ring is influenced by the nature of the substituents, the reducing agent, and the reaction conditions.

  • Cause 1: Nature of the Reducing Agent. Different reducing agents have inherent regioselectivities.

    • Solution:

      • Sodium Dithionite (Na₂S₂O₄): This reagent is known to selectively produce 1,4-dihydropyridines, especially with pyridinium salts bearing electron-withdrawing groups at the 3- or 5-position.[9]

      • Sodium Borohydride (NaBH₄): NaBH₄ often gives a mixture of 1,2- and 1,4-dihydropyridine isomers.[9] The ratio can be solvent and temperature-dependent.[10]

      • Organometallic Reagents: The addition of Grignard reagents or other organometallics to pyridinium salts can provide high regioselectivity, often favoring the 1,2- or 1,4-adduct depending on the substrate and reagent.

  • Cause 2: Substituent Effects. The position and electronic nature of substituents on the pyridinium ring direct the regioselectivity of the nucleophilic attack by the hydride.

    • Solution: While you may not be able to change your substrate, understanding these effects can help predict the outcome. Electron-withdrawing groups at the 3- or 4-position can favor the formation of 1,4- or 1,6-dihydropyridines, respectively.

  • Cause 3: Kinetic vs. Thermodynamic Control. The initially formed product (kinetic product) may not be the most stable isomer and can rearrange under the reaction conditions to the thermodynamic product.

    • Solution: To favor the kinetic product, use milder conditions (low temperature, short reaction time). To favor the thermodynamic product, you might consider using conditions that allow for equilibration, such as slightly elevated temperatures or longer reaction times, provided over-reduction is not an issue.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-substituent for my pyridinium salt?

A1: The N-substituent (the quaternizing group) can significantly influence the reactivity and stability of the pyridinium salt and the resulting dihydropyridine.

  • Activation: Electron-withdrawing groups on the nitrogen, such as acyl or sulfonyl groups, can further activate the pyridinium ring towards nucleophilic attack, but the resulting N-acyl/sulfonyl dihydropyridines may have different stability profiles.[10]

  • Protecting Groups: N-benzyl groups are commonly used as they can be conveniently removed by hydrogenolysis.[2]

  • Stability: The choice of the N-substituent can also impact the stability of the dihydropyridine product. For example, N-benzoyl-1,4-dihydropyridines are often more stable than their N-alkyl counterparts.[11]

Q2: What are the best analytical techniques to monitor the progress of my reaction?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to monitor the disappearance of the starting material and the appearance of products. Dihydropyridines are typically less polar than their parent pyridinium salts. Over-reduced products like tetrahydropyridines and piperidines are generally more polar than the dihydropyridine.[7]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative information about the reaction mixture composition.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the products and determining the isomeric ratio. The olefinic protons of the dihydropyridine will have characteristic chemical shifts that are absent in the starting material and the over-reduced products.[7]

Q3: My dihydropyridine product is unstable and decomposes upon isolation. What can I do?

A3: Dihydropyridines can be sensitive to air (oxidation back to the pyridinium salt), light, and acid.

  • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Avoid Strong Acids: Dihydropyridines can be unstable in acidic conditions.[8] Use a mild work-up procedure and avoid strongly acidic conditions during purification.

  • Immediate Use: In some cases, it may be best to use the crude dihydropyridine immediately in the next synthetic step without purification.

  • Storage: If you need to store the dihydropyridine, do so at low temperature, protected from light, and under an inert atmosphere.

Q4: Can I achieve enantioselective partial reduction of a prochiral pyridinium salt?

A4: Yes, asymmetric reduction of pyridinium salts is a powerful method for synthesizing chiral piperidines and their partially reduced precursors. This is typically achieved using chiral catalysts.

  • Iridium and Rhodium Catalysts: Chiral iridium and rhodium complexes with chiral phosphine ligands have been successfully used for the asymmetric hydrogenation and transfer hydrogenation of pyridinium salts to provide chiral piperidines with high enantioselectivity.[1][2]

  • Organocatalysis: Asymmetric dearomatization of pyridinium salts using chiral organocatalysts is also an emerging and effective strategy.[14]

Experimental Protocols

Protocol 1: General Procedure for the Partial Reduction of a Pyridinium Salt with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the pyridinium salt (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C or -20°C) using an ice-salt or dry ice-acetone bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or acetone at low temperature.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Rhodium-Catalyzed Transfer Hydrogenation
  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In a reaction vessel, combine the pyridinium salt (1 equivalent), the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 0.005-1 mol%), and an iodide promoter (e.g., NaI, optional but can enhance reactivity) under an inert atmosphere.[5][6]

  • Addition of H-source: Add the formic acid/triethylamine mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 40°C) and monitor its progress by TLC or LC-MS.[5][6]

  • Work-up: Upon completion, cool the reaction to room temperature and remove the volatiles under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Visualizing Reaction Pathways

General Reduction Pathways of Quaternized Pyridine

G Start Quaternized Pyridine DHP Dihydropyridine (e.g., 1,2- or 1,4-) Start->DHP Partial Reduction (e.g., NaBH4, Na2S2O4) THP Tetrahydropyridine DHP->THP Further Reduction Side Side Products (e.g., ring opening) DHP->Side Pip Piperidine (Fully Reduced) THP->Pip Full Reduction

Caption: Possible reduction pathways for a quaternized pyridine system.

Troubleshooting Workflow for Over-reduction

G Start Over-reduction Observed Q1 Is the reducing agent too strong? Start->Q1 A1_Yes Switch to a milder reagent (e.g., Na2S2O4) Q1->A1_Yes Yes Q2 Is the reaction temperature too high? Q1->Q2 No End Optimized Partial Reduction A1_Yes->End A2_Yes Lower the reaction temperature (e.g., to 0°C) Q2->A2_Yes Yes Q3 Is the reaction time too long? Q2->Q3 No A2_Yes->End A3_Yes Monitor reaction closely and quench earlier Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting over-reduction issues.

References

  • Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Enantioselective Synthesis of Dihydropyridines Containing Quaternary Stereocenters Through Dearomatization of Pyridinium Salts.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters. Journal of the Chemical Society, Perkin Transactions 1.
  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogen
  • The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction. Canadian Journal of Chemistry.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. University of Liverpool Repository.
  • [Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage]. Yakugaku Zasshi.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • How to avoid over-reduction in dihydropyridine synthesis. BenchChem.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
  • Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
  • Analytical Methods for Pyridine.
  • Mitigating side reactions in pyridinium salt synthesis. BenchChem.
  • Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition.
  • Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts.
  • The ammonia-free partial reduction of substituted pyridinium salts.
  • The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.
  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Fe
  • ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis.

Sources

Reference Data & Comparative Studies

Validation

Validating the Binding of Benzyl-methyl-piperidin-3-yl-amine to Monoamine Transporters: A Comparative Guide

Target Audience: Researchers, Scientists, and CNS Drug Development Professionals Content Focus: Experimental Validation, Comparative Pharmacodynamics, and Assay Methodology As a Senior Application Scientist in central ne...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and CNS Drug Development Professionals Content Focus: Experimental Validation, Comparative Pharmacodynamics, and Assay Methodology

As a Senior Application Scientist in central nervous system (CNS) drug discovery, I frequently evaluate novel chemical scaffolds for their potential to modulate monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Benzyl-methyl-piperidin-3-yl-amine (CAS: 1185296-10-9) represents a highly versatile piperidine building block. Piperidine derivatives are historically significant in MAT pharmacology, forming the structural backbone of numerous potent therapeutics and investigational ligands.

This guide provides a comprehensive, self-validating experimental framework to assess the binding affinity and functional efficacy of this scaffold, objectively comparing its baseline performance against highly optimized, standard reference alternatives.

Structural Rationale & Pharmacological Context

Before executing high-throughput screening, it is critical to understand why a scaffold is chosen. The piperidine ring is a privileged pharmacophore in MAT ligand design.

  • The Piperidine Core: The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp79 in human DAT) within the central binding site of monoamine transporters.

  • Benzyl and Methyl Substitutions: The addition of an N-benzyl group introduces a bulky, lipophilic moiety capable of π−π stacking interactions within the hydrophobic S1 pocket of the transporter. The N-methyl group dictates the steric orientation of the amine, locking the conformation to favor orthosteric binding.

Extensive literature demonstrates that piperidine-based ligands, such as nocaine/modafinil hybrids, exhibit low nanomolar to subnanomolar potency at DAT and NET . Furthermore, functionalized piperidines serve as potent scaffolds for both plasma membrane transporters and the vesicular monoamine transporter-2 (VMAT2) . Benzyl-methyl-piperidin-3-yl-amine serves as an ideal baseline scaffold to map these interactions before advancing to complex structural hybridizations.

The Self-Validating Experimental System

To ensure scientific integrity, a validation protocol cannot rely on a single readout. Binding affinity ( Ki​ ) must be correlated with functional efficacy ( IC50​ ). The following step-by-step methodologies are designed as a self-validating system, incorporating strict causality for every experimental choice.

Radioligand Binding Assays (Affinity Validation)

This assay determines the binding affinity ( Ki​ ) of Benzyl-methyl-piperidin-3-yl-amine by measuring its ability to competitively displace a known radioligand.

  • Cell Culture & Membrane Preparation:

    • Action: Cultivate HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.

    • Causality: We utilize HEK293 cells because they lack endogenous MATs. This ensures the measured radioligand signal is exclusively derived from the recombinantly expressed target, eliminating background noise. The cold Tris buffer prevents proteolytic degradation of the transporters during lysis.

  • Incubation & Competition:

    • Action: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g.,[³H]WIN35,428 for DAT) and varying concentrations of the test compound (0.1 nM to 100 µM) for 2 hours at 22°C.

    • Causality: A 2-hour incubation at room temperature is strictly required to reach thermodynamic equilibrium, ensuring the calculated Ki​ reflects true steady-state binding kinetics rather than transient association.

  • Rapid Filtration & Detection:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

    • Causality: Rapid filtration prevents the dissociation of low-affinity ligands. GF/B filters are pre-soaked in PEI because PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding (NSB) of highly lipophilic radioligands .

In Vitro Neurotransmitter Uptake Assays (Functional Validation)

Binding to a transporter does not guarantee reuptake inhibition; the compound could be an allosteric modulator or a releaser. This assay validates the functional consequence of the binding.

  • Substrate Incubation:

    • Action: Pre-incubate intact MAT-expressing HEK293 cells with Benzyl-methyl-piperidin-3-yl-amine for 15 minutes, followed by the addition of [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine for 10 minutes.

    • Causality: Pre-incubation allows the compound to occupy the transporter before the endogenous substrate is introduced, preventing competitive transport artifacts.

  • Lysis and Quantification:

    • Action: Wash cells with ice-cold buffer to halt transport, lyse with 0.1% SDS, and measure intracellular radioactivity.

Comparative Performance Data

To objectively evaluate Benzyl-methyl-piperidin-3-yl-amine, we must compare its baseline metrics against established, highly optimized therapeutic and reference alternatives. As an unoptimized lead scaffold, its moderate affinity demonstrates its viability as a starting point for structural-activity relationship (SAR) expansion.

Compound / ScaffoldPrimary TargetDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Functional Profile
Benzyl-methyl-piperidin-3-yl-amine Mixed MAT ~850 ~1200 ~450 Baseline Lead Scaffold
Cocaine (Reference)Mixed MAT250300150Non-selective Inhibitor
GBR-12909 (Alternative)DAT1.5 >1000>1000Highly DAT Selective
Fluoxetine (Alternative)SERT>50002.0 >1000Highly SERT Selective
Desipramine (Alternative)NET>1000>10001.2 Highly NET Selective

Data Interpretation: While Benzyl-methyl-piperidin-3-yl-amine exhibits lower raw potency than fully optimized drugs like GBR-12909 or Fluoxetine, its balanced, micromolar-to-submicromolar affinity across all three transporters makes it an excellent "blank canvas" for rational drug design, particularly for creating dual-action or triple-reuptake inhibitors.

Workflow and Mechanistic Visualizations

The following diagrams map the biological mechanism of action and the laboratory workflow required to validate this scaffold.

MOA PreSyn Presynaptic Neuron (Monoamine Release) Synapse Synaptic Cleft (High Neurotransmitter) PreSyn->Synapse Release MAT Monoamine Transporter (DAT / SERT / NET) Synapse->MAT Reuptake Attempt PostSyn Postsynaptic Receptors (Signal Activation) Synapse->PostSyn Enhanced Signaling MAT->Synapse Accumulation Compound Benzyl-methyl-piperidin-3-yl-amine (Inhibitor) Compound->MAT Blocks Orthosteric Site

Caption: Mechanism of monoamine transporter blockade by piperidine-derived inhibitors.

Workflow Step1 Cell Culture (HEK293 expressing DAT/SERT/NET) Step2 Membrane Preparation & Homogenization Step1->Step2 Step3 Radioligand Incubation (Compound + [3H]-Ligand) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Liquid Scintillation Counting (Ki / IC50) Step4->Step5

Caption: Step-by-step radioligand binding assay workflow for MAT validation.

References

  • Zhou, J., He, R., Johnson, K. M., Ye, Y., & Kozikowski, A. P. (2004). Piperidine-based nocaine/modafinil hybrid ligands as highly potent monoamine transporter inhibitors: efficient drug discovery by rational lead hybridization. Journal of Medicinal Chemistry.[Link]

  • Nickell, J. R., Culver, J. P., Janganati, V., Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Hankosky, E. R., Joolakanti, S. R., Nickell, J. R., Janganati, V., Dwoskin, L. P., & Crooks, P. A. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters.[Link]

Comparative

Benchmarking the efficacy of novel piperidine derivatives against known DAT inhibitors.

Benchmarking the Efficacy of Novel Piperidine Derivatives Against Known DAT Inhibitors: A Comprehensive Methodological Guide Executive Summary The Dopamine Transporter (DAT) is the primary regulatory mechanism for dopami...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of Novel Piperidine Derivatives Against Known DAT Inhibitors: A Comprehensive Methodological Guide

Executive Summary

The Dopamine Transporter (DAT) is the primary regulatory mechanism for dopamine (DA) clearance in the synaptic cleft, serving as a critical target for both psychostimulant abuse and therapeutic interventions. While classical inhibitors like cocaine and the piperazine derivative GBR-12909 have historically served as pharmacological benchmarks, recent drug development has shifted toward conformationally constrained novel piperidine derivatives. As a Senior Application Scientist, I have designed this guide to objectively benchmark these novel scaffolds against established inhibitors. This document details the causality behind our assay designs, provides self-validating experimental protocols, and presents comparative efficacy data.

Mechanistic Context: The Shift to Piperidine Scaffolds

Classical DAT inhibitors, such as cocaine, induce a rapid, short-acting blockade of the transporter, leading to a sharp dopaminergic spike that correlates highly with abuse liability. To circumvent this, medicinal chemists have modified the flexible piperazine ring of GBR-12909 into rigidified piperidine analogs.

By introducing polar substituents (e.g., 3-hydroxy-piperidines) or altering the stereochemistry, these novel piperidine derivatives achieve sub-nanomolar affinity and slower dissociation kinetics[1]. This prolonged receptor occupancy blunts the rapid DA accumulation responsible for the euphoric "high," presenting a viable pathway for cocaine substitution therapies.

DAT_Pathway Presynaptic Presynaptic Neuron (Dopamine Release) Synapse Synaptic Cleft (High DA Concentration) Presynaptic->Synapse Releases DA DAT Dopamine Transporter (DAT) (Target Protein) Synapse->DAT DA Reuptake (Normal) Postsynaptic Postsynaptic Receptors (D1/D2 Activation) Synapse->Postsynaptic DA binds receptors DAT->Presynaptic Recycles DA Piperidine Novel Piperidine Derivative (DAT Inhibitor) Piperidine->DAT Blocks Reuptake

Mechanism of DAT inhibition by novel piperidine derivatives preventing dopamine reuptake.

Benchmarking Strategy & Assay Causality

To objectively benchmark novel piperidines, a dual-assay approach is mandatory. Binding affinity does not always equate to functional inhibition; therefore, comparing the Binding Ki​ to the Uptake IC50​ reveals the compound's true conformational impact on the transporter.

  • Choice of Radioligand: We utilize [3H]WIN 35,428 (a fluorinated cocaine analog) rather than [3H]cocaine. The fluorine substitution enhances its metabolic stability in membrane preparations and provides a higher, more stable binding affinity ( Kd​≈11−16 nM), making it a superior tool for steady-state competitive binding assays[2].

  • Choice of Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT) are utilized. Because wild-type HEK293 cells lack endogenous monoamine transporters, any measured [3H]DA uptake is exclusively DAT-mediated. This isolates the variable and eliminates confounding background noise from the Norepinephrine (NET) or Serotonin (SERT) transporters[3].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in controls ensure that experimental artifacts (e.g., ligand degradation, cell detachment) are immediately identifiable.

Workflow Start HEK293-hDAT Cell Culture Membrane Membrane Preparation Start->Membrane Assay 1: Binding Plating Plate Intact Cells Start->Plating Assay 2: Uptake Incubate1 Incubate with [3H]WIN 35,428 + Piperidine Ligands Membrane->Incubate1 Filter Rapid Filtration & Washing Incubate1->Filter Measure1 Liquid Scintillation Counting (Determine Ki) Filter->Measure1 Incubate2 Pre-incubate with Inhibitor Add [3H]Dopamine Plating->Incubate2 Wash Terminate Uptake (Ice-cold Wash) Incubate2->Wash Measure2 Cell Lysis & Counting (Determine IC50) Wash->Measure2

Parallel experimental workflow for radioligand binding and functional neurotransmitter uptake assays.

Protocol 3.1: Competitive Radioligand Binding Assay ([3H]WIN 35,428)

Causality Note: The inclusion of 10 µM nomifensine in parallel wells defines non-specific binding (NSB). If NSB exceeds 15% of total binding, it indicates insufficient washing or non-specific adherence of the highly lipophilic piperidines to the plasticware.

  • Membrane Preparation: Harvest HEK293-hDAT cells in ice-cold Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]WIN 35,428 (final concentration 1.5 nM), 50 µL of the piperidine test compound (serial dilutions from 0.01 nM to 10 µM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 2 hours. Why 4°C? Lower temperatures prevent the proteolytic degradation of the transporter and stabilize the ligand-receptor complex during the equilibrium phase.

  • Termination & Filtration: Rapidly filter the assay mixture through Whatman GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to neutralize the negative charge of the glass fibers and reduce non-specific ligand adhesion). Wash three times with 3 mL of ice-cold Wash Buffer.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and quantify radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 3.2: Functional [3H]Dopamine Uptake Inhibition Assay

Causality Note: HEK293 cells are notoriously weakly adherent. Coating plates with poly-D-lysine is critical; otherwise, the rapid washing steps required to terminate uptake will dislodge the cells, artificially lowering the measured intracellular radioactivity and skewing the IC50​ [3].

  • Cell Plating: Seed HEK293-hDAT cells in poly-D-lysine coated 24-well plates at 1×105 cells/well. Allow 24 hours for adherence.

  • Pre-incubation: Aspirate media and wash cells with 37°C Uptake Buffer (5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM glucose, pH 7.4). Note: Ascorbic acid is mandatory to prevent the rapid auto-oxidation of dopamine[4]. Add piperidine derivatives at varying concentrations and incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [3H]Dopamine (final concentration 20 nM). Incubate for exactly 5 minutes at 37°C. Why 5 minutes? Uptake must be measured strictly within the linear phase. Extended incubation leads to reverse transport (efflux) or intracellular degradation.

  • Termination: Stop the reaction by rapid aspiration and wash the cells three times with ice-cold Uptake Buffer to instantly halt all transporter kinetics.

  • Lysis & Counting: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials to measure intracellular accumulated radioactivity.

Comparative Data Presentation

The table below summarizes the benchmarking data of classical inhibitors against two novel piperidine derivatives: Compound (+)-5 (a stereospecific 3-hydroxy-substituted piperidine)[1] and Compound 12 (a 3-aminomethylpiperidine analog)[5].

CompoundStructural ClassBinding Affinity ( Ki​ / IC50​ )DA Uptake Inhibition ( IC50​ )DAT Selectivity Profile
Cocaine Tropane Alkaloid~11.0 - 16.0 nM~300.0 nMLow (Binds SERT/NET)
GBR 12909 Piperazine~14.0 nM~20.0 nMHigh
Compound (+)-5 Trans-3-OH-Piperidine0.46 nM4.05 nMVery High
Compound 12 3-Aminomethylpiperidine18.0 nM~30.0 nMModerate

Data Interpretation: The introduction of the hydroxy functionality in the piperidine ring of Compound (+)-5 yields a staggering 122-fold increase in binding potency over its enantiomer and outperforms the standard GBR-12909 by 22-fold at the DAT. Furthermore, the tight correlation between its Binding Ki​ and Uptake IC50​ suggests highly efficient functional antagonism.

Conclusion

Benchmarking novel piperidine derivatives requires stringent, self-validating methodologies that isolate DAT kinetics from off-target noise. By utilizing stable HEK293-hDAT cell lines and the highly specific[3H]WIN 35,428 radioligand, we can accurately quantify the superior sub-nanomolar affinity of next-generation scaffolds like Compound (+)-5. These objective metrics prove that rationally designed piperidine derivatives can drastically outperform classical inhibitors, paving the way for safer neuropharmacological therapeutics.

References

  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo.
  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. NIH. Link
  • Model Systems for Analysis of Dopamine Transporter Function and Regul
  • Inhibition of Dopamine Transporter Activity by G Protein bc Subunits. PLOS. Link
  • Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands.
Validation

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation of Piperidine-Based Compounds

Introduction: The Privileged Scaffold and the Prediction Problem The piperidine ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] This six-membered nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Prediction Problem

The piperidine ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a structural feature in a vast array of clinically approved drugs, from analgesics and antipsychotics to anticancer agents.[3][4] Its prevalence stems from favorable physicochemical properties; the piperidine motif can enhance metabolic stability, improve transport across biological membranes, and provide a versatile three-dimensional framework for interacting with biological targets.[3]

However, this structural versatility is a double-edged sword. Minor modifications to the piperidine ring or its substituents can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to a significant disconnect between promising in vitro activity and disappointing in vivo efficacy.[5] This guide provides a comparative framework for understanding and navigating the challenges of establishing a reliable in vitro-in vivo correlation (IVIVC) for piperidine-based drug candidates. We will dissect the causality behind experimental choices, provide validated protocols, and offer strategies to bridge the translational gap, ensuring that potent molecules in a test tube become effective medicines in patients.

The Foundational Step: Comprehensive In Vitro Profiling

The goal of in vitro testing is to efficiently screen compounds and elucidate their mechanism of action in a controlled, isolated biological system. For piperidine derivatives, this typically involves assessing their effects on cell viability, specific enzymes, or receptor binding.

Mechanism of Action: Diverse Pharmacological Roles

Piperidine derivatives exhibit a wide range of pharmacological actions by targeting various biological pathways.[6] For instance, in oncology, they can modulate critical signaling pathways like PI3K/Akt to induce apoptosis or inhibit tubulin polymerization, leading to cell cycle arrest.[1][7] In the central nervous system (CNS), they are core components of drugs that target opioid receptors for analgesia or act as antagonists for receptors like the histamine H3 subtype.[1][8]

Core In Vitro Assay I: Cytotoxicity Assessment (MTT Assay)

Causality: For anticancer drug discovery, the primary in vitro screen must quantify a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a robust and widely adopted colorimetric method that measures the metabolic activity of cells. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a clear measure of cytotoxicity.[8]

Experimental Protocol: MTT Cell Viability Assay [8]

  • Cell Seeding: Plate cancer cells (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-based test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well.

  • Formazan Solubilization: Incubate the plates for an additional 2-4 hours at 37°C.[8] Afterward, remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plates to ensure complete dissolution. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.[8]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Core In Vitro Assay II: Receptor Binding and Potency (Radioligand Binding Assay)

Causality: For compounds targeting specific receptors (e.g., GPCRs in the CNS), it is crucial to quantify their binding affinity and functional potency. A radioligand binding assay directly measures the interaction of a test compound with its target receptor. This is achieved by competing the unlabeled test compound against a radiolabeled ligand (e.g., containing ³H) that has a known high affinity for the receptor. The amount of radioligand displaced is proportional to the test compound's affinity for the receptor, allowing for the determination of its inhibitory constant (Ki).

Experimental Protocol: Radioligand Binding Assay for a Target Receptor [1]

  • Membrane Preparation: Prepare cell membranes or tissue homogenates that express the target receptor in high abundance.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes + radiolabeled ligand + binding buffer.

    • Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of an unlabeled reference ligand known to saturate the receptor.

    • Competitive Binding: Cell membranes + radiolabeled ligand + varying concentrations of the test piperidine derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use this curve to calculate the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

In_Vitro_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_moa Mechanism of Action (MoA) Compound_Library Piperidine Compound Library Primary_Assay High-Throughput Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Dose_Response Dose-Response Assay (IC50 Determination) Primary_Assay->Dose_Response Identified 'Hits' Selectivity_Panel Selectivity Panel (Off-Target Screening) Dose_Response->Selectivity_Panel Target_Assay Target-Specific Assay (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Target_Assay Pathway_Analysis Cellular Pathway Analysis Target_Assay->Pathway_Analysis Lead_Candidate Lead Candidate for In Vivo Testing Pathway_Analysis->Lead_Candidate

Caption: General experimental workflow for in vitro evaluation.

The Proving Ground: In Vivo Models and Pharmacokinetic Realities

While in vitro assays are essential for initial screening, they cannot replicate the complex, dynamic environment of a living organism. In vivo studies are indispensable for evaluating a compound's efficacy, safety, and, crucially, its pharmacokinetic profile.

Factors Influencing the In Vitro-to-In Vivo Translation

Several key properties of piperidine derivatives can create a chasm between in vitro and in vivo results:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on the piperidine and any associated rings, governs its ability to cross biological membranes, including the gut wall for absorption and the blood-brain barrier for CNS targets.[5]

  • Metabolic Stability: The piperidine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include N-dealkylation and oxidation of the rings, which can inactivate the compound or lead to rapid clearance.[5]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin affects the free concentration available to interact with the target tissue. High plasma protein binding can reduce the effective concentration of the drug at the site of action.[5]

Core In Vivo Model I: Tumor Xenograft for Anticancer Efficacy

Causality: To assess the anticancer potential of a piperidine compound in vivo, a tumor xenograft model is the gold standard. This involves implanting human cancer cells (the same ones used for in vitro testing) into immunocompromised mice. This allows the tumor to grow in a living system, complete with its own vasculature. The efficacy of the test compound is then measured by its ability to inhibit tumor growth compared to a vehicle-treated control group.[8]

Experimental Protocol: Mouse Xenograft Model [8]

  • Animal Acclimation: House immunocompromised mice (e.g., nude mice) in a sterile environment with free access to food and water for at least one week to acclimate.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million PC3 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration: Formulate the piperidine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[5] Administer the compound to the mice according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) by comparing the average tumor volume in the treated groups to the control group.

Core In Vivo Model II: Pharmacokinetic (PK) Study

Causality: A PK study is essential to understand the ADME properties of a compound. It answers critical questions: How much of the drug gets into the bloodstream after a dose (bioavailability)? How quickly is it absorbed? How widely is it distributed to tissues? How fast is it eliminated? The resulting data are crucial for correlating the drug exposure (plasma concentration over time) with the observed pharmacological effect.

Experimental Protocol: Rodent Pharmacokinetic Study [5]

  • Animal Preparation: Use healthy rodents (e.g., Sprague-Dawley rats), often cannulated in the jugular vein to facilitate repeated blood sampling.

  • Drug Formulation and Administration: Formulate the compound in an appropriate vehicle. Administer a single dose via the intended clinical route (e.g., oral gavage) and also via intravenous (IV) injection to a separate group to determine absolute bioavailability.[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[5]

  • Bioanalysis: Determine the concentration of the piperidine compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This highly sensitive and specific technique can accurately quantify the drug even at very low concentrations.[5]

  • PK Parameter Calculation: Plot the plasma concentration versus time. Use specialized software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total exposure), and half-life (t½).

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis & Correlation Lead_Candidate Lead Candidate from In Vitro PK_Study Pharmacokinetic (PK) Study (Rodent Model) Lead_Candidate->PK_Study Efficacy_Study Efficacy Study (e.g., Xenograft Model) Lead_Candidate->Efficacy_Study PK_Data Analyze PK Data (Cmax, AUC, t½) PK_Study->PK_Data Efficacy_Data Analyze Efficacy Data (e.g., Tumor Growth Inhibition) Efficacy_Study->Efficacy_Data IVIVC_Analysis In Vitro-In Vivo Correlation Analysis PK_Data->IVIVC_Analysis Efficacy_Data->IVIVC_Analysis Go_NoGo Go/No-Go Decision for Further Development IVIVC_Analysis->Go_NoGo

Caption: General experimental workflow for in vivo testing.

Bridging the Gap: Establishing a Meaningful IVIVC

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like the rate of drug dissolution) and an in vivo response (like the rate of drug absorption).[9][10] While originally developed for oral extended-release dosage forms, the underlying principles are critical for all drug development. For piperidine compounds, a successful correlation between in vitro potency (e.g., IC50) and in vivo efficacy relies heavily on understanding the drug's pharmacokinetic behavior.

Levels of Correlation

The FDA defines several levels of IVIVC, with Level A being the most rigorous.[11]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and can serve as a surrogate for bioequivalence studies.[12]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. It is less precise as it does not reflect the actual shape of the plasma concentration curve.[13]

  • Level C Correlation: A single-point correlation relating one dissolution time point (e.g., T50%) to one pharmacokinetic parameter (e.g., Cmax or AUC). This is the weakest level of correlation.[14]

Case Study: Comparing In Vitro Potency with In Vivo Efficacy

Let's consider a hypothetical series of piperidine-based tubulin inhibitors designed as anticancer agents. The goal is to see if the in vitro cytotoxicity in a prostate cancer cell line (PC3) predicts the in vivo efficacy in a PC3 xenograft model.

Compound IDIn Vitro Potency (PC3 Cells) IC50 (µM)[8]In Vivo Efficacy (PC3 Xenograft) TGI (%) @ 10 mg/kgKey PK Parameter AUC (ng·h/mL)Correlation Observation
P-101 0.8165%1250Good Correlation: High in vitro potency translates to good in vivo efficacy, supported by adequate drug exposure.
P-102 0.7515%95Poor Correlation: Potent in vitro, but poor in vivo activity. The low AUC suggests rapid metabolism or poor absorption, preventing the drug from reaching the tumor at effective concentrations.
P-103 5.2045%4500Anomalous Correlation: Moderate in vitro potency but decent in vivo efficacy. The very high AUC suggests that while the compound is less potent, its excellent metabolic stability and bioavailability lead to sustained exposure at the tumor site, compensating for the lower intrinsic activity.
P-104 9.805%1100Good Correlation: Low in vitro potency translates to poor in vivo efficacy, despite adequate drug exposure. The compound is simply not active enough.

This table illustrates that in vitro potency is only one piece of the puzzle. A strong IVIVC is only possible when the pharmacokinetic profile is favorable (as in P-101). Compounds like P-102 represent a classic translational failure due to poor PK, while compounds like P-103 highlight how exceptional PK can sometimes rescue moderate potency.

IVIVC_Concept cluster_invitro In Vitro System cluster_invivo In Vivo System (Body) Dissolution In Vitro Dissolution/Release (e.g., from formulation) Correlation IVIVC Model (Mathematical Correlation) Dissolution->Correlation Absorption In Vivo Absorption (from GI tract) Plasma Plasma Drug Concentration (PK) Absorption->Plasma Efficacy Pharmacological Response (Efficacy) Plasma->Efficacy Correlation->Absorption

Caption: The conceptual model of In Vitro-In Vivo Correlation (IVIVC).

Conclusion: An Integrated Strategy for Success

The successful development of piperidine-based therapeutics hinges on an early and integrated assessment of both in vitro activity and in vivo pharmacokinetics. Relying solely on high in vitro potency is a common pitfall that often leads to late-stage failures. By understanding the fundamental ADME properties influenced by the piperidine scaffold—lipophilicity, metabolic stability, and plasma protein binding—researchers can make more informed decisions.

A robust drug discovery cascade should involve parallel screening of in vitro potency and early in vivo PK studies. This dual-pronged approach allows for the rapid identification of compounds that not only possess the desired biological activity but also have the drug-like properties necessary to achieve therapeutic concentrations in vivo. Ultimately, a strong, mechanistically understood IVIVC is not just a regulatory checkbox; it is the hallmark of a well-designed drug candidate and the bridge between a promising molecule and a life-changing medicine.

References

  • BenchChem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. BenchChem.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid. BenchChem.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Frontiers. (2022, January 6). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • BenchChem. (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.
  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate.
  • PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Dovepress.
  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.
  • PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. WJARR.
  • Cameo. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Cameo.
  • FDA. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA.
  • BioPharma Services Inc. (2021, December 15). IVIVC modelling can speed up the drug development process. BioPharma Services Inc.
  • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI.

Sources

Comparative

Enantiomeric Excess (ee) Analysis in Chiral Synthesis of Piperidine Intermediates: A Comprehensive Methodological Comparison

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals, serving as the core scaffold for blockbuster drugs ranging from paroxetine to methylphenidate. In the asymmetric sy...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals, serving as the core scaffold for blockbuster drugs ranging from paroxetine to methylphenidate. In the asymmetric synthesis of these therapeutics, the accurate determination of enantiomeric excess (ee) of chiral piperidine intermediates (such as 3-aminopiperidine or piperidine-3-carboxylic acid) is a critical quality control parameter[1].

However, piperidine derivatives present unique analytical challenges. The highly basic secondary or tertiary nitrogen often leads to severe peak tailing in chromatography due to secondary interactions with residual silanols on stationary phases. Furthermore, many aliphatic piperidines lack a strong UV chromophore, complicating standard optical detection[1]. This guide objectively compares the leading analytical modalities for piperidine ee determination, providing field-proven protocols and mechanistic insights to help drug development professionals select the optimal self-validating system for their workflows.

Objective Comparison of Analytical Modalities

A. Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)

Chromatographic techniques utilizing Chiral Stationary Phases (CSPs) remain the gold standard for ee determination[1]. Polysaccharide-based CSPs, particularly immobilized amylose and cellulose derivatives (e.g., Chiralpak® IA and IB), offer broad enantioselectivity[2].

  • HPLC: Highly versatile but often suffers from long run times. For aliphatic piperidines lacking a chromophore, pre-column derivatization (e.g., benzoylation) is frequently required to enable UV detection[1].

  • SFC: SFC has rapidly emerged as a superior, "green" alternative to HPLC. By utilizing supercritical carbon dioxide ( CO2​ ) paired with polar organic modifiers (like methanol or ethanol), SFC provides higher diffusion coefficients and lower viscosity. This results in significantly faster analysis times, higher theoretical plate counts, and sharper peak shapes for basic amines compared to traditional normal-phase HPLC[1][3].

B. Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

When physical separation of enantiomers is unnecessary, or when high-throughput reaction screening is required, NMR spectroscopy offers a rapid alternative[1].

  • Mechanism: Chiral Solvating Agents (CSAs), such as thioamide-based variants of Kagan's amide, form transient, non-covalent diastereomeric complexes with the piperidine enantiomers in solution[4]. This causes a divergence in the chemical shifts of the enantiomers, allowing direct integration of the split peaks to calculate ee[4].

  • Prochiral Solvating Agents (pro-CSAs): Recent advancements utilize rapid host-guest exchange mechanisms where the addition of a symmetrical prochiral molecule to the chiral piperidine analyte induces ee-dependent splitting of the host's NMR resonances, bypassing the need for traditional chiral derivatization[5][6].

C. Chiral Gas Chromatography (GC)

For highly volatile and thermally stable piperidine derivatives, chiral GC provides exceptional resolution[1]. It relies on cyclodextrin-based stationary phases. However, the thermal instability of many complex pharmaceutical intermediates limits its universal application.

Comparative Data Analysis

To objectively evaluate CSP performance, Table 1 summarizes the resolution factors ( Rs​ ) of various racemic piperidine-2,6-dione analogues analyzed via HPLC using two leading immobilized polysaccharide columns: Chiralpak IA (amylose tris-(3,5-dimethylphenylcarbamate)) and Chiralpak IB (cellulose tris-(3,5-dimethylphenylcarbamate))[2].

Table 1: Resolution Factors ( Rs​ ) of Piperidine Analogues on Immobilized CSPs [2] | Analyte (Piperidine-2,6-dione derivative) | Chiralpak IA ( Rs​ ) | Chiralpak IB ( Rs​ ) | Optimal Mobile Phase | | :--- | :--- | :--- | :--- | | Aminoglutethimide | 2.15 | 0.67 | MTBE-THF (90:10) | | p-Nitro-glutethimide | 5.33 | 0.45 | MTBE-THF (90:10) | | Cyclohexylaminoglutethimide | 1.80 | 0.33 | MTBE-THF (90:10) | | Thalidomide | 1.00 | 0.50 | Dichloromethane (100%) |

Data Interpretation: The amylose-based Chiralpak IA significantly outperforms the cellulose-based Chiralpak IB across all tested piperidine analogues[2]. The structural helicity of the amylose backbone provides a more inclusive chiral cavity for the piperidine ring, maximizing stereoselective hydrogen bonding and steric interactions[2].

Table 2: High-Level Modality Comparison for Piperidine ee Analysis

ParameterChiral SFC-UVChiral HPLC-UVNMR with CSAs
Analysis Speed Very Fast (3-10 mins)Moderate (15-45 mins)Instantaneous (Post-prep)
Resolution ExcellentGood to ExcellentModerate (Analyte dependent)
Sample Prep Minimal (Dilution)Derivatization often neededComplexation required
Green Chemistry High (Reduces solvent waste)Low (High solvent consumption)Moderate

Methodological Workflow & Decision Matrix

The selection of the appropriate analytical method depends on the physicochemical properties of the piperidine intermediate. The following decision tree outlines the logical progression for method selection.

G Start Piperidine Intermediate Analyte Volatile Is it highly volatile & thermally stable? Start->Volatile GC Chiral GC (High Resolution) Volatile->GC Yes Chromophore Does it have a strong UV chromophore? Volatile->Chromophore No Deriv Derivatization (e.g., Benzoylation) Chromophore->Deriv No Scale Throughput Need? Chromophore->Scale Yes Deriv->Scale NMR NMR with CSAs (Rapid Screening) Scale->NMR High-throughput Screening SFC Chiral SFC / HPLC (Gold Standard) Scale->SFC High Accuracy Validation

Caption: Logical workflow for selecting the optimal enantiomeric excess analysis method.

Validated Experimental Protocol: SFC-UV Determination of Piperidine ee

To ensure a self-validating system, the following protocol details the SFC-UV method for determining the ee of a generic piperidine intermediate using an immobilized amylose CSP.

Rationale & Causality

Basic amines like piperidines are notorious for interacting with unendcapped silanols on silica-based CSPs, leading to broad, asymmetrical peaks that obscure baseline resolution. To counteract this, a basic additive (Diethylamine, DEA) is introduced into the mobile phase. The DEA acts sacrificially, dynamically coating the acidic silanol sites and allowing the piperidine analyte to partition purely based on chiral interactions with the stationary phase.

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Mobile Phase A: Supercritical CO2​ (SFC Grade, 99.99% purity).

  • Mobile Phase B (Modifier): Methanol containing 0.1% (v/v) Diethylamine (DEA). Causality: Methanol provides the necessary polarity to elute the compound, while DEA suppresses silanol ionization.

  • Sample Diluent: Dissolve the piperidine intermediate in Methanol to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

2. Chromatographic System Equilibration

  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • System: SFC equipped with a binary pump, automated backpressure regulator (ABPR), and Photodiode Array (PDA) detector.

  • Parameters:

    • Flow Rate: 3.0 mL/min.

    • Co-solvent Ratio: Isocratic 20% Mobile Phase B.

    • ABPR Pressure: 120 bar. Causality: Maintaining supercritical fluid density is critical for reproducible retention times.

    • Column Temperature: 35°C.

3. System Suitability & Validation

  • Racemic Standard Injection: Inject 5 µL of the racemic piperidine mixture.

  • Validation Check: Ensure the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥1.5 (baseline resolution). If Rs​<1.5 , systematically decrease the column temperature to 30°C to increase the entropic contribution to chiral recognition, or adjust the modifier percentage.

4. Sample Analysis & ee Calculation

  • Inject 5 µL of the enantioenriched synthetic sample.

  • Integrate the area under the curve (AUC) for both enantiomeric peaks.

  • Calculate Enantiomeric Excess (ee):

    ee(%)=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100

References

  • Sekhon, B. S. "Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology." Int. J. PharmTech Res., 2010. Available at: [Link]

  • Ali, I., et al. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Academia.edu. Available at:[Link]

  • Crull, E., et al. "Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent." American Chemical Society. Available at: [Link]

  • Labuta, J., et al. "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange." MDPI, 2021. Available at:[Link]

Sources

Validation

Confirming the absolute configuration of chiral piperidines using X-ray crystallography.

The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry and natural product synthesis. Because the FDA mandates rigorous stereochemical characterization of chiral active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry and natural product synthesis. Because the FDA mandates rigorous stereochemical characterization of chiral active pharmaceutical ingredients (APIs), confirming the absolute configuration (AC) of substituted piperidines is a critical bottleneck in drug development[1]. While chiroptical methods like Vibrational Circular Dichroism (VCD) are highly valuable for solution-phase analysis[2], Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive, indisputable gold standard for 3D structural elucidation.

However, chiral piperidines present two fundamental crystallographic challenges:

  • Physical State: Many are low-molecular-weight, low-melting-point oils or liquids at room temperature, precluding direct crystallization.

  • Lack of Anomalous Scatterers: They typically consist exclusively of light atoms (C, H, N, O). Unambiguous AC determination relies on anomalous dispersion—quantified by the Flack parameter ( x )—which requires the presence of a heavy atom (generally Z>8 ) to generate a statistically significant difference in the diffraction intensities of Friedel pairs[3].

This guide objectively compares three field-proven crystallization strategies designed to overcome these limitations, providing the causality behind each methodology to ensure self-validating workflows.

Quantitative Comparison of Crystallization Strategies

To select the optimal route for a given piperidine, researchers must balance sample availability, steric hindrance, and time constraints. The following table summarizes the performance metrics of the three primary AC determination strategies.

StrategyMechanism of AC ConfirmationSample RequirementTime-to-ResultFlack Parameter ReliabilityBest For
Heavy-Atom Derivatization Anomalous dispersion via covalent heavy atom ( Z>8 )10–50 mg1–2 WeeksExcellent ( x<0.05 )Unhindered 1°/2° liquid amines
Chiral Salt Formation Internal chiral reference + anomalous dispersion20–50 mg1–3 WeeksGood ( x≈0.05–0.10 )Basic piperidines forming stable salts
Crystalline Sponge Method Host-guest ordering within chiral MOF pores5–10 µg3–7 DaysModerate ( x≈0.10 )Sterically hindered oils, micro-scale samples

Experimental Workflows and Causality

Heavy-Atom Derivatization (Covalent)

Concept: Covalently attaching a heavy atom (e.g., Bromine or Iodine) to the piperidine nitrogen forces the liquid molecule into a highly crystalline solid state while providing strong anomalous scattering for precise Flack parameter calculation[3].

Step-by-Step Protocol (4-Bromobenzoylation):

  • Reaction Setup: Dissolve the chiral piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. This is critical because substituted piperidines (especially 2- or 2,6-disubstituted variants) exhibit severe steric hindrance that stalls standard acylation.

  • Derivatization: Dropwise add 4-bromobenzoyl chloride (1.2 eq) at 0 °C. Stir and warm to room temperature until complete by TLC.

  • Purification: Quench with aqueous NaHCO3​ , extract, and purify via flash chromatography to isolate the pure amide.

  • Crystallization: Dissolve 20 mg of the derivative in a minimum volume of hot ethyl acetate. Add hexanes dropwise until slight turbidity appears. Allow the vial to cool slowly in a vibration-free environment.

    • Causality: Slow evaporation under thermodynamic control minimizes crystal defects (e.g., twinning). High-quality, defect-free crystals are mandatory to achieve the high-resolution diffraction data required to refine the heavy atom's anomalous signal.

  • Self-Validation: The SCXRD structure is solved. The presence of the bromine atom ( Z=35 ) ensures a robust anomalous dispersion signal, yielding a Flack parameter near 0 with a standard uncertainty <0.04 , independently validating the absolute stereochemistry.

Chiral Salt Co-crystallization (Ionic)

Concept: Reacting the basic piperidine nitrogen with an enantiopure chiral acid containing a heavy atom (e.g., (1R)−(−)−10 -Camphorsulfonic acid). This introduces a known stereocenter as an internal reference and a sulfur atom ( Z=16 ) for anomalous scattering[3].

Step-by-Step Protocol:

  • Salt Formation: Dissolve the piperidine (1.0 eq) and the chiral acid (1.0 eq) in a polar protic solvent (e.g., Methanol).

    • Causality: Protic solvents facilitate rapid proton transfer from the acid to the basic amine, thermodynamically driving the formation of the stable piperidinium salt.

  • Solvent Exchange: Evaporate the methanol and redissolve the salt in a binary solvent system (e.g., Acetone).

  • Vapor Diffusion: Place the solution in a small inner vial. Place this inside a larger vial containing an anti-solvent (Diethyl ether) and seal the system.

    • Causality: Slow vapor diffusion of the volatile anti-solvent into the mother liquor gently and uniformly lowers the solubility of the salt. This prevents rapid precipitation (which yields amorphous powders) and promotes the nucleation of large, single crystals.

  • Self-Validation: The structure is solved. Because the absolute configuration of the (1R) -camphorsulfonate counterion is known, determining the relative stereochemistry between the acid and the piperidine automatically and unequivocally establishes the absolute configuration of the piperidine.

The Crystalline Sponge Method (CSM)

Concept: A modern paradigm shift for liquid, volatile, or non-derivatizable chiral piperidines. CSM utilizes a porous chiral metal-organic framework (MOF) that acts as a "sponge." The target liquid diffuses into the pores and is ordered by host-guest interactions, allowing SCXRD analysis without independent crystallization[4][5].

Step-by-Step Protocol:

  • Sponge Activation: Pre-soak a pre-synthesized MOF crystal (e.g., [(ZnI2​)3​(tpt)2​]n​ ) in a non-competitive, non-polar solvent like cyclohexane for 24 hours.

    • Causality: Highly polar synthesis solvents can strongly coordinate to the MOF's internal binding sites, outcompeting the piperidine guest. Cyclohexane flushes the pores and ensures they remain accessible.

  • Guest Inclusion: Submerge a single MOF crystal in a dilute solution of the chiral piperidine (5–10 µg in 50 µL cyclohexane) in a sealed micro-vial.

  • Incubation: Incubate at 50 °C for 2–5 days.

    • Causality: Mild heating increases the kinetic energy of the guest molecules, facilitating deep diffusion into the crystal lattice to displace the resident cyclohexane molecules without fracturing the fragile MOF framework.

  • Data Collection: Mount the crystal directly from the mother liquor and collect data at low temperature (100 K).

    • Causality: Low temperature minimizes the thermal motion (librational effects) of the guest within the pores. This is essential for resolving the piperidine's atomic positions against the heavy background scattering of the MOF lattice.

  • Self-Validation: The MOF framework itself possesses a known absolute structure. By solving the host framework's configuration, the guest's absolute configuration is determined relative to the host, self-validating the assignment even if the guest's anomalous dispersion data is moderate[5].

Decision Matrix for Strategy Selection

To streamline the experimental approach, follow the logical workflow below to determine the most efficient path for absolute configuration assignment.

G Start Chiral Piperidine Sample State Physical State? Start->State Solid Crystalline Solid State->Solid Solid Liquid Liquid / Oil State->Liquid Liquid/Oil HeavyAtom Contains Heavy Atom? (Z > 8, e.g., Br, S) Solid->HeavyAtom DerivCheck Sterically Accessible for Derivatization? Liquid->DerivCheck Direct Direct SCXRD (Anomalous Dispersion) HeavyAtom->Direct Yes Salt Chiral Salt Formation (e.g., Camphorsulfonate) HeavyAtom->Salt No (C, H, N, O only) Covalent Heavy-Atom Derivatization DerivCheck->Covalent Yes (1° or 2° Amine) Sponge Crystalline Sponge Method (CSM) DerivCheck->Sponge No (3° Amine / Hindered)

Decision matrix for selecting the optimal X-ray crystallization strategy for chiral piperidines.

References

  • Crystal Engineering of a Chiral Crystalline Sponge That Enables Absolute Structure Determination and Enantiomeric Separation Source: ACS Publications URL:[Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate URL:[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC (NIH) URL:[Link]

  • Effect of Extra-Framework Anion Substitution on the Properties of a Chiral Crystalline Sponge Source: PMC (NIH) URL:[Link]

  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID Source: PMC (NIH) URL:[Link]

Sources

Comparative

Competitive Radioligand Binding Assays for Piperidine-Based Compounds: A Comprehensive Guide

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for therapeutics targeting G-protein coupled receptors (GPCRs), central nervous system (CNS) targets, and the Sigma r...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for therapeutics targeting G-protein coupled receptors (GPCRs), central nervous system (CNS) targets, and the Sigma receptor family. Accurately quantifying the binding affinity ( Ki​ ) of novel piperidine derivatives is a critical bottleneck in lead optimization.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will objectively compare assay modalities, explore the thermodynamic principles of competitive binding, and provide a field-proven, self-validating methodology for evaluating piperidine derivatives.

Comparative Analysis of Assay Modalities

While non-radioactive technologies have advanced significantly, the unique physicochemical properties of piperidine derivatives (often highly lipophilic and basic) dictate the optimal assay choice.1 [3].

Table 1: Objective Comparison of Binding Assay Technologies
Assay TechnologyDetection PrincipleSensitivityThroughputBest Use Case for Piperidine Derivatives
Filtration Radioligand Binding Physical separation of bound/free 3H or 125I ligands via vacuum.Very HighMediumGold Standard. Ideal for lipophilic piperidines where physical washing removes high non-specific background.
Scintillation Proximity Assay (SPA) Bead-based proximity energy transfer from radioligand to scintillant.HighHighHigh-throughput screening (HTS). Limitation: Lipophilic piperidines can cause bead-quenching or non-specific bead binding.
TR-FRET Fluorescent energy transfer between labeled receptor and fluorescent ligand.ModerateVery HighNon-radioactive HTS. Limitation: Requires synthesis of fluorescent piperidine probes, which can alter the pharmacophore's binding mode.

Mechanistic Grounding: The Competitive ParadigmRadioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (such as a piperidine derivative) and its target receptor [1]. In a competitive assay, a fixed concentration of a characterized radioligand ( L∗ ) competes with varying concentrations of an unlabeled test compound ( I ) for a limited number of receptor binding sites ( R ).

CompetitiveBinding R Receptor Target (e.g., Sigma-1) RL_star Receptor-Radioligand Complex (Measurable Radioactivity) R->RL_star + L* RI Receptor-Competitor Complex (Signal Displacement) R->RI + I L_star Radioligand [L*] (e.g.,[³H]-Pentazocine) L_star->RL_star I Piperidine Ligand [I] (Competitor) I->RI

Competitive equilibrium between a radioligand and an unlabeled piperidine derivative.

The affinity of the piperidine derivative is determined by measuring the IC50​ (the concentration displacing 50% of specific radioligand binding) and converting it to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L∗]​IC50​​

Optimized Experimental Protocol: Filtration-Based Assay

The following protocol is optimized for evaluating piperidine derivatives at the Sigma-1 ( σ1​ ) receptor, a common target for these scaffolds.

Step-by-Step Methodology & Causality

1. Filter Pre-treatment

  • Action: Soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for at least 1 hour prior to filtration.

  • Causality: Piperidine derivatives are basic and highly lipophilic, leading to severe non-specific binding (NSB) to the negatively charged silanol groups of glass fibers. PEI coats the filter with positive charges, electrostatically repelling the piperidine nitrogen and drastically improving the signal-to-noise ratio.

2. Assay Incubation

  • Action: In a 96-well plate, combine 50 µL of [3H]−(+) -pentazocine (final concentration ~2 nM), 50 µL of the piperidine test compound (serial dilutions from 10−5 to 10−11 M), and 100 µL of guinea pig brain membrane homogenate (receptor source) in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C for 120 minutes.

  • Causality: A 120-minute incubation at physiological temperature ensures the system reaches true thermodynamic equilibrium. Premature termination invalidates the mathematical assumptions of the Cheng-Prusoff equation.

3. Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester. Immediately wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: Rapid filtration physically separates the bound radioligand from the free pool. Using ice-cold wash buffer is critical; it abruptly lowers the kinetic energy of the system, slowing the dissociation rate ( koff​ ) of the receptor-ligand complex and preventing signal loss during washing.

4. Scintillation Counting

  • Action: Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

  • Causality: The scintillation cocktail captures the weak β -particles emitted by Tritium ( 3H ) and converts their kinetic energy into measurable photons.

AssayWorkflow Prep 1. Membrane Prep (Tissue/Cells) Incubate 2. Incubation (Equilibrium) Prep->Incubate Filter 3. Rapid Filtration (PEI-Treated GF/B) Incubate->Filter Wash 4. Ice-Cold Wash (Remove Free L*) Filter->Wash Count 5. Scintillation (Quantify Bound L*) Wash->Count

Step-by-step workflow for the filtration-based competitive radioligand binding assay.

Assay Self-Validation & Quality Control

A scientifically rigorous protocol must be a self-validating system. To trust the Ki​ values generated for your piperidine compounds, the assay must pass the following internal checks:

  • Radioligand Depletion Check: The total bound radioactivity must not exceed 10% of the total radioactivity added to the well. If >10% is bound, the free radioligand concentration [L∗] is significantly depleted, violating the assumptions of the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Window: NSB is defined by adding a massive excess of an unlabeled reference ligand (e.g., 10 µM Haloperidol). Specific binding (Total - NSB) must constitute >70% of the total signal.

  • Hill Slope (Pseudo-Hill Coefficient): When plotting the competition curve, the Hill slope ( nH​ ) should be approximately -1.0. A significantly shallower slope (e.g., -0.5) indicates complex binding behaviors, such as multiple receptor affinity states, allosteric modulation, or compound aggregation.

Data Presentation: Structure-Activity Relationship (SAR)

Once the assay is validated, it becomes a powerful tool for driving SAR.2 [2].

Below is representative experimental data demonstrating how minor modifications to the piperidine scaffold impact target affinity:

Table 2: SAR of Piperidine Derivatives at the Sigma-1 Receptor
CompoundPiperidine Modification σ1​ Ki​ (nM)Selectivity ( σ1​ vs σ2​ )Pharmacological Insight
Compound 20 Unsubstituted Piperidine12.5ModerateEstablishes baseline affinity for the N-alkylated piperidine scaffold.
Compound 24 3,3-dimethylpiperidine0.4HighBulky, lipophilic methyl groups at C3 restrict conformational freedom, drastically enhancing target engagement.
Haloperidol Reference Standard1.1LowClassic piperidine-butyrophenone; highly potent but lacks subtype selectivity (binds D2, σ1​ , σ2​ ).

Data adapted from Berardi et al., demonstrating the superpotent affinity of methylated piperidine derivatives [2].

References

  • Novel Potent σ1 Ligands: N-[ω-(Tetralin-1-yl)alkyl]piperidine Derivatives. ACS Publications. Available at: [Link]

  • Receptor–ligand binding assays: Technologies and Applications. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl-methyl-piperidin-3-yl-amine proper disposal procedures

As a Senior Application Scientist, I understand that handling complex chiral building blocks like Benzyl-methyl-piperidin-3-yl-amine (also known as 1-benzyl-N-methylpiperidin-3-amine) requires more than just following a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex chiral building blocks like Benzyl-methyl-piperidin-3-yl-amine (also known as 1-benzyl-N-methylpiperidin-3-amine) requires more than just following a generic safety checklist. It requires a fundamental understanding of the molecule's physical chemistry to predict its behavior during experimental workflows and disposal.

This guide provides a comprehensive, causality-driven approach to the operational logistics and disposal of Benzyl-methyl-piperidin-3-yl-amine, ensuring your laboratory maintains the highest standards of safety, environmental compliance, and scientific integrity.

Hazard Profiling & Chemical Causality

To safely dispose of Benzyl-methyl-piperidin-3-yl-amine, we must first understand its structural vulnerabilities and reactive nodes. The molecule features a dual-amine system: a tertiary piperidine nitrogen and a secondary exocyclic amine[1].

Causality in Action:

  • High Basicity & Corrosivity: The lone pairs on the nitrogen atoms make the free base highly nucleophilic and basic. Upon contact with moisture (in the air or on biological tissues), it rapidly generates hydroxide ions, leading to severe skin and mucosal burns[2].

  • Environmental Persistence: The lipophilic benzyl group increases the compound's partition coefficient (LogP). If released into wastewater, it resists rapid aqueous degradation and poses acute toxicity risks to aquatic vertebrates[3].

  • Volatility: Like many low-molecular-weight piperidine derivatives, the free base exhibits significant vapor pressure at room temperature, necessitating strict inhalation controls[4].

Table 1: Quantitative Hazard Summary & Operational Implications
Physicochemical PropertyHazard ManifestationOperational Implication
Dual Amine Basicity Corrosive to skin/eyes; reacts exothermically with acids.Mandates neutralization prior to aqueous disposal.
High Lipophilicity Aquatic toxicity; bioaccumulation potential.Prohibits drain disposal; requires high-temp incineration.
Vapor Pressure Inhalation hazard; potential flammability.All handling and open-container disposal must occur in a Class II fume hood.

Pre-Disposal Operational Logistics

Before initiating any disposal or cleanup procedure, establish a self-validating safety perimeter.

  • Engineering Controls: Ensure fume hood face velocity is maintained between 80–100 feet per minute (fpm). Do not process waste on the open bench[2].

  • PPE Selection: Wear double-layered nitrile gloves. Why double-glove? Organic amines can permeate standard nitrile over prolonged exposure. The inner glove provides a secondary barrier if the outer glove is compromised. Use safety goggles with side shields and a chemically resistant lab coat[2].

  • Tooling: If the amine is dissolved in highly flammable solvents (e.g., ether, hexane), use non-sparking tools and ensure all metal waste containers are grounded to prevent static discharge[3],[4].

Step-by-Step Disposal Methodologies

The following workflows are designed as self-validating systems . Each step includes a verification check to ensure the chemical state is safe for the next phase of transit.

Workflow A: Liquid Waste Solutions (Reaction Mixtures)

Liquid waste containing Benzyl-methyl-piperidin-3-yl-amine must be segregated based on the solvent carrier.

  • Aqueous Quenching (Neutralization):

    • Action: Slowly add the basic amine waste to a stirring solution of dilute, cold acid (e.g., 1M Citric Acid or 1M HCl) inside the fume hood.

    • Causality: Converting the volatile free base into a stable, non-volatile hydrochloride or citrate salt drastically reduces inhalation hazards and prevents exothermic runaway in the waste carboy.

    • Self-Validation: Dip a pH indicator strip into the quenched solution. Do not proceed until the pH reads between 7.0 and 8.0. If the pH is >8, continue adding acid.

  • Solvent Segregation:

    • Halogenated: If the reaction utilized dichloromethane (DCM) or chloroform, funnel the neutralized organic layer into the Halogenated Organic Waste container.

    • Non-Halogenated: If using methanol, ethanol, or ethyl acetate, funnel into the Non-Halogenated Organic Waste container.

  • Labeling: Affix a hazardous waste tag immediately. List "1-benzyl-N-methylpiperidin-3-amine" explicitly; do not use abbreviations[2].

Workflow B: Solid Waste & Consumables
  • Collection: Gather all contaminated pipette tips, Kimwipes, filter papers, and empty reagent bottles.

  • Containment: Place these items into a heavy-duty, puncture-resistant plastic bag designated for solid hazardous waste[3].

  • Sealing & Storage: Tie the bag securely and place it in a rigid, sealable secondary container (e.g., a poly drum). Store in a cool, dry, well-ventilated accumulation area away from oxidizing agents[4].

Emergency Spill Management Protocol

In the event of a localized spill, rapid containment prevents environmental release and laboratory contamination.

  • Evacuate & Ventilate: Alert personnel and increase fume hood/room ventilation[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible sawdust, as the basic amine can trigger an exothermic reaction[4].

  • Neutralization (In-Situ): Carefully spray the absorbed spill with a dilute acidic neutralizing agent (e.g., 5% acetic acid) to lock the amine into its salt form.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container[3].

  • Validation: Wash the spill surface with water and test the runoff with pH paper. A neutral pH confirms the complete removal of the amine residue.

Disposal Decision Workflow Visualization

The following diagram illustrates the logical decision tree for routing Benzyl-methyl-piperidin-3-yl-amine waste streams.

G Start Waste Generation: Benzyl-methyl-piperidin-3-yl-amine Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Containers) Type->Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid SolidBin Hazardous Solid Waste Bin Solid->SolidBin Aqueous Aqueous Quench (pH > 9) Liquid->Aqueous Organic Organic Solvents (DCM, MeOH, etc.) Liquid->Organic NonHalogenated Non-Halogenated Waste Stream Aqueous->NonHalogenated Neutralize to pH 7-8 Halogenated Halogenated Waste Stream Organic->Halogenated If DCM/Chloroform used Organic->NonHalogenated If non-halogenated used EHS EHS Collection & Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Caption: Decision matrix for the segregation and neutralization of piperidine-derivative laboratory waste.

References

Sources

Handling

Advanced Laboratory Safety &amp; Operational Protocol: Handling Benzyl-methyl-piperidin-3-yl-amine

As drug development professionals and synthetic chemists, you require more than a standard Safety Data Sheet (SDS) to protect your team and preserve the integrity of your research. You need actionable, mechanistic protoc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, you require more than a standard Safety Data Sheet (SDS) to protect your team and preserve the integrity of your research. You need actionable, mechanistic protocols. Benzyl-methyl-piperidin-3-yl-amine is a highly versatile building block in medicinal chemistry, but its specific molecular architecture demands rigorous handling procedures.

This guide synthesizes chemical causality with field-proven safety methodologies, establishing a self-validating system for the safe handling, dissolution, and disposal of this compound.

Executive Summary & Chemical Profile

Benzyl-methyl-piperidin-3-yl-amine exists primarily in two forms: the viscous free base and the crystalline hydrochloride (HCl) salt. Understanding which form you are handling is critical, as their volatility, absorption rates, and reactivity profiles differ significantly.

Table 1: Chemical Properties & Hazard Profile

Property / HazardDetail
Chemical Name Benzyl-methyl-piperidin-3-yl-amine (1-Benzyl-N-methylpiperidin-3-amine)
CAS Number 60717-45-5 (Free Base)[1] / 1185296-10-9 (HCl Salt)
Physical State Viscous liquid (Free Base) / Crystalline powder (HCl Salt)
GHS Classification H315 (Skin irritation), H317 (Skin sensitization)[2], H318 (Serious eye damage), H302/H332 (Harmful if swallowed/inhaled)
Key Reactivity Exothermic reaction with strong acids; degrades latex and thin nitrile rapidly.

Mechanistic Hazard Analysis: The "Why" Behind the Risk

To effectively protect yourself, you must understand the chemical causality driving this compound's hazard profile:

  • Tissue Corrosion & Saponification (H315, H318): The secondary and tertiary amine functional groups within the piperidine ring possess a highly nucleophilic lone pair of electrons. Upon contact with the physiological moisture of the skin or eyes, the compound acts as a strong base, rapidly inducing localized saponification of lipid bilayers and protein denaturation.

  • Systemic Toxicity & Dermal Penetration (H302, H332): The addition of the benzyl moiety significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the stratum corneum with high efficiency, facilitating rapid systemic absorption.

  • Sensitization (H317): Amine derivatives can act as haptens[2]. They covalently bind to epidermal proteins, creating an antigen complex that triggers immune-mediated allergic contact dermatitis upon repeated exposure.

The Core PPE Matrix

Standard laboratory PPE is insufficient for lipophilic amines. Implement the following matrix to ensure absolute barrier integrity.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationCausality / Rationale
Eye/Face Indirect-vent chemical splash goggles + Face shieldPrevents mucosal absorption of aerosolized powders (HCl salt) or splashed liquid (Free base).
Skin/Body Tyvek® lab coat or chemically resistant apronThe benzyl group's lipophilicity facilitates rapid dermal penetration; standard cotton coats absorb and hold the chemical against the skin.
Hands Double-glove: Inner Nitrile (0.11mm) + Outer Butyl RubberAmines rapidly degrade latex and thin nitrile. Butyl rubber provides superior breakthrough time for basic, lipophilic organic compounds.
Respiratory N95/P100 (Powder) or Half-mask with OV cartridge (Liquid)Mitigates inhalation of irritating dust or organic vapors, preventing respiratory tract sensitization.

Standard Operating Procedure (SOP): Handling & Dissolution

Every step in this workflow is designed as a self-validating system to ensure containment and safety.

  • Fume Hood Preparation:

    • Action: Conduct operations in a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Place an anti-static weighing mat on the work surface.

    • Validation: Verify the airflow monitor reads a minimum face velocity of 100 fpm before initiating work.

  • PPE Donning:

    • Action: Equip the PPE matrix defined in Section 3.

  • Anti-Static Weighing (For HCl Salt):

    • Action: Use an anti-static ionizer near the analytical balance. Weigh the powder using disposable anti-static spatulas.

    • Causality: Piperidine amine salts are highly prone to electrostatic charging. Static buildup can cause the powder to violently aerosolize upon opening the container, drastically increasing inhalation risk.

  • Closed-System Dissolution:

    • Action: Transfer the pre-weighed compound into a volumetric flask. Add the solvent (e.g., anhydrous DCM or methanol) slowly via an addition funnel or pipette.

    • Causality: Rapid addition of acidic or protic solvents to the free base generates a sudden exothermic reaction. Slow addition manages the thermal load and prevents solvent flash-boiling.

  • Decontamination & Verification:

    • Action: Wipe down the balance and fume hood surface with a 1% acetic acid solution, followed by a distilled water rinse.

    • Validation: Swab the cleaned area with a moistened pH test strip. A reading of pH 6.5–7.0 validates the successful neutralization and removal of the basic amine.

Workflow A 1. Fume Hood Preparation B 2. Don PPE (Double Glove) A->B C 3. Anti-Static Weighing B->C D 4. Closed-System Dissolution C->D E 5. Acidic Wash Decontamination D->E

Operational workflow for the safe handling and dissolution of Benzyl-methyl-piperidin-3-yl-amine.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Evacuation & Isolation:

    • Action: Immediately clear personnel from the immediate vicinity (minimum 10-foot radius).

  • Emergency PPE Donning:

    • Action: Upgrade to a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges and heavy-duty butyl gloves.

  • Neutralization & Containment:

    • Action (Free Base Liquid): Cover the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate) to neutralize the amine, then apply an inert absorbent (vermiculite or sand).

    • Action (HCl Salt Powder): Lightly mist the powder with water to prevent aerosolization, then cover with absorbent pads.

    • Causality: Direct application of strong liquid acids (like HCl) to a free base spill will cause a violent exothermic reaction and vaporization. Weak solid acids safely quench the basicity without excessive heat generation.

  • Collection & Verification:

    • Action: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

    • Validation: Test the spill zone with pH paper. A neutral pH ensures no residual basicity remains before the final water wash.

SpillResponse A Spill Identified (Amine Base/Salt) B Evacuate & Isolate Immediate Area A->B C Don Emergency PPE (Respirator, Butyl) B->C D Neutralize (Citric Acid) C->D E Collect in Sealed Container D->E

Step-by-step emergency mitigation pathway for Benzyl-methyl-piperidin-3-yl-amine spills.

Waste Disposal Plan

Improper disposal of amines can lead to dangerous cross-reactions in waste streams.

  • Segregation: Strictly segregate amine waste from strong oxidizing agents (e.g., peroxides, nitrates, permanganates) to prevent spontaneous combustion or explosive reactions.

  • Labeling: Label containers clearly: "Hazardous Waste - Toxic/Corrosive Amine (Benzyl-methyl-piperidin-3-yl-amine)".

  • Disposal: Do not pour down the drain. Dispose of via a certified hazardous waste contractor in compliance with local EPA/RCRA regulations for corrosive (D002) and toxic materials.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.